MS48107
Description
Properties
Molecular Formula |
C23H20FN5O2 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
[2-[4-amino-6-[(4-phenoxyphenyl)methylamino]-1,3,5-triazin-2-yl]-3-fluorophenyl]methanol |
InChI |
InChI=1S/C23H20FN5O2/c24-19-8-4-5-16(14-30)20(19)21-27-22(25)29-23(28-21)26-13-15-9-11-18(12-10-15)31-17-6-2-1-3-7-17/h1-12,30H,13-14H2,(H3,25,26,27,28,29) |
InChI Key |
KKHDNAZPEMYUNO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC3=NC(=NC(=N3)N)C4=C(C=CC=C4F)CO |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC3=NC(=NC(=N3)N)C4=C(C=CC=C4F)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MS48107; MS-48107 MS 48107 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to MS48107: A Potent and Selective GPR68 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS48107 is a potent and selective small-molecule positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), a proton-sensing receptor implicated in a variety of physiological and pathophysiological processes. Developed through a structure-activity relationship (SAR) study based on the first-generation GPR68 PAM, ogerin, this compound exhibits significantly enhanced allosteric activity.[1][2][3] Its high selectivity over other proton-sensing GPCRs and a wide range of other targets, combined with its ability to penetrate the blood-brain barrier, establishes this compound as a critical research tool for elucidating the roles of GPR68 in vitro and in vivo.[1][2] This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its use.
Chemical Identity and Properties
This compound is a synthetic organic compound with the following key identifiers:
| Property | Value |
| IUPAC Name | (2-((4-amino-6-((3-(hydroxymethyl)benzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)(phenyl)methanone |
| CAS Number | 2375070-79-2 |
| Molecular Formula | C23H20FN5O2 |
| Molecular Weight | 417.44 g/mol |
| SMILES | OCC1=CC=CC(F)=C1C2=NC(N)=NC(NCC3=CC=C(OC4=CC=CC=C4)C=C3)=N2 |
| Appearance | White to off-white solid |
Mechanism of Action
This compound functions as a positive allosteric modulator of GPR68. This means it binds to a site on the receptor distinct from the orthosteric site for its endogenous ligand (protons). By doing so, this compound enhances the receptor's response to protons, specifically by increasing the proton's affinity and/or efficacy. GPR68 is known to couple to multiple G protein signaling pathways, with the Gs pathway being well-characterized. The potentiation of proton-mediated GPR68 activation by this compound leads to an amplified downstream signaling cascade.
Signaling Pathway of this compound-Modulated GPR68 Activation
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Allosteric Modulator Activity
| Parameter | Value | Reference |
| Allosteric Activity vs. Ogerin | 33-fold increase | |
| Allosteric Index (Log(αβ/KB)) | 5.19 ± 0.03 |
Table 2: Off-Target Activity
| Target | Activity Type | Ki / EC50 (nM) | Reference |
| 5-HT2B Receptor | Weak Antagonist | Ki = 310 | |
| 5-HT2B Receptor | Moderate Binding Affinity | Ki = 219 | |
| MT1 Receptor | Weak Full Agonist | EC50 = 320 | |
| MT1 Receptor | Low Binding Affinity | Ki = 5900 | |
| MT2 Receptor | Weak Partial Agonist | EC50 = 540 | |
| MT2 Receptor | Low Binding Affinity | Ki = 1100 |
Table 3: In Vivo Pharmacokinetics in Mice
| Time Point (hours) | Plasma Concentration (µM) | Brain Concentration (µM) | Reference |
| 0.5 | > 10 | > 10 | |
| 2.0 | Maintained high levels | Maintained high levels |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
General Synthesis of this compound
The synthesis of this compound is based on a multi-step process starting from 2-amino-4,6-dichloro-1,3,5-triazine.
Protocol:
-
Synthesis of Intermediate 12: 2-amino-4,6-dichloro-1,3,5-triazine is reacted with benzylamine to substitute one of the chloro groups.
-
Suzuki Coupling: The resulting intermediate undergoes a Suzuki coupling reaction with a suitable phenylboronic acid derivative to introduce the substituted phenyl ring.
-
Purification: The final product, this compound, is purified using standard chromatographic techniques.
In Vitro Allosteric Activity Assessment (GloSensor™ cAMP Assay)
This assay is used to determine the ability of this compound to potentiate proton-induced activation of the GPR68-Gs-cAMP signaling pathway.
Materials:
-
HEK293T cells
-
GPR68 expression plasmid
-
GloSensor™ cAMP plasmid
-
Cell culture reagents
-
This compound
-
Assay buffer with varying pH
Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured and transiently co-transfected with the GPR68 expression plasmid and the GloSensor™ cAMP reporter plasmid.
-
Cell Plating: Transfected cells are plated into 384-well plates.
-
Compound Addition: Increasing concentrations of this compound are added to the wells.
-
Proton Stimulation: Cells are stimulated with assay buffer at various pH levels to generate a proton concentration-response curve.
-
Luminescence Detection: The GloSensor™ reagent is added, and luminescence is measured to quantify intracellular cAMP levels.
-
Data Analysis: The data is analyzed using a standard allosteric operational model to determine the allosteric parameters (α, β, and KB).
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for assessing the bioavailability and brain penetration of this compound in mice.
Materials:
-
Swiss Albino mice
-
This compound
-
Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Blood and brain tissue collection supplies
-
LC-MS/MS for sample analysis
Protocol:
-
Animal Dosing: A single intraperitoneal injection of this compound (e.g., 25 mg/kg) is administered to the mice.
-
Sample Collection: At designated time points (e.g., 0.5 and 2 hours), blood and brain tissue samples are collected.
-
Sample Processing: Plasma is separated from the blood, and brain tissue is homogenized.
-
Bioanalysis: The concentrations of this compound in the plasma and brain homogenates are quantified using a validated LC-MS/MS method.
-
Data Analysis: The pharmacokinetic parameters, including plasma and brain exposure levels, are calculated.
Selectivity and Off-Target Profile
This compound has been profiled for its selectivity against closely related proton-sensing GPCRs (e.g., GPR4, GPR65) and a panel of other common drug targets. It demonstrates high selectivity for GPR68. However, some off-target activities at higher concentrations have been noted and are summarized in Table 2.
Conclusion
This compound is a valuable pharmacological tool for the investigation of GPR68 function. Its high potency, selectivity, and favorable pharmacokinetic properties make it suitable for both in vitro and in vivo studies. This guide provides essential information and protocols to facilitate its effective use in research and drug discovery. Researchers should, however, be mindful of its potential off-target effects at higher concentrations when interpreting experimental results.
References
An In-depth Technical Guide to MS48107: A Potent and Selective GPR68 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor implicated in a variety of physiological and pathological processes, including pH homeostasis, inflammation, and cancer. The study of GPR68 has been historically challenged by a lack of potent and selective pharmacological tools. MS48107 has emerged as a significant advancement in this field, representing a potent and selective positive allosteric modulator (PAM) of GPR68.[1][2][3][4][5] Developed through a structure-activity relationship (SAR) study based on the first-generation GPR68 PAM, ogerin, this compound offers a valuable tool for the in vitro and in vivo investigation of GPR68 function. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Pharmacological Profile of this compound
This compound acts as a positive allosteric modulator, enhancing the sensitivity of GPR68 to its endogenous ligand, protons (H+). This allosteric modulation results in a leftward shift of the proton concentration-response curve, effectively increasing the receptor's activity at less acidic pH levels.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic parameters.
Table 1: In Vitro Potency and Allosteric Activity of this compound at GPR68
| Parameter | Value | Species | Assay Type | Reference |
| Allosteric Activity vs. Ogerin | 33-fold increase | Human | GloSensor™ cAMP Assay | |
| Allosteric Activity (Δlog(αβ/Kb)) | 1.52 | Human | GloSensor™ cAMP Assay |
Table 2: Selectivity Profile of this compound
| Target | Ki (nM) | Activity | Species | Assay Type | Reference |
| 5-HT2B Receptor | 219 | Weak Antagonist (Ki = 310 nM) | Human | Radioligand Binding & Functional Assay | |
| Melatonin Receptor 1 (MT1) | 5900 | Weak Full Agonist (EC50 = 320 nM) | Human | Radioligand Binding & Functional Assay | |
| Melatonin Receptor 2 (MT2) | 1100 | Weak Partial Agonist (EC50 = 540 nM) | Human | Radioligand Binding & Functional Assay |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Route | Species | Reference |
| Plasma Exposure | > 10 µM at 0.5 h | 25 mg/kg | Intraperitoneal | Mouse | |
| Brain Exposure | > 10 µM at 0.5 h | 25 mg/kg | Intraperitoneal | Mouse | |
| Duration of High Exposure | Maintained for 2 h | 25 mg/kg | Intraperitoneal | Mouse | |
| Blood-Brain Barrier Penetration | Readily crosses | 25 mg/kg | Intraperitoneal | Mouse |
GPR68 Signaling Pathways
GPR68 is known to couple to multiple G-protein signaling pathways, leading to a diverse range of cellular responses. The primary signaling cascades initiated by GPR68 activation are through Gq/11, Gs, and G12/13 proteins.
-
Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gs Pathway: Coupling to the Gs pathway results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP then activates protein kinase A (PKA).
-
G12/13 Pathway: The G12/13 pathway activation stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This cascade plays a crucial role in regulating the actin cytoskeleton, cell migration, and gene transcription.
Caption: GPR68 Signaling Pathways Modulated by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
GloSensor™ cAMP Assay for GPR68 PAM Activity
This protocol is adapted from the methods used in the primary characterization of this compound.
Objective: To determine the positive allosteric modulator activity of this compound on proton-mediated GPR68 activation of Gs-cAMP production.
Materials:
-
HEK293T cells
-
GPR68 expression plasmid
-
GloSensor™-22F cAMP plasmid (Promega)
-
Polyethylenimine (PEI) transfection reagent
-
Opti-MEM medium
-
DMEM with 10% FBS
-
CO2-independent medium buffered with 20 mM HEPES and supplemented with 10% dialyzed FBS
-
This compound
-
GloSensor™ cAMP Reagent
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with the GPR68 expression plasmid and the GloSensor™-22F cAMP plasmid using the PEI transfection method.
-
-
Cell Plating:
-
24 hours post-transfection, detach the cells and resuspend them in CO2-independent medium.
-
Plate the cells in 384-well white, clear-bottom microplates.
-
-
Assay:
-
Allow the cells to equilibrate for 2 hours at room temperature in the dark.
-
Add the GloSensor™ cAMP Reagent to each well and incubate for an additional 2 hours.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Stimulate the cells with a range of proton concentrations (by adjusting the pH of the buffer).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Analyze the proton concentration-response curves in the absence and presence of this compound using a standard allosteric operational model in software such as GraphPad Prism.
-
Calculate the allosteric parameters, including the allosteric activity index (Δlog(αβ/Kb)).
-
Caption: Experimental Workflow for GloSensor™ cAMP Assay.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the plasma and brain exposure of this compound after intraperitoneal administration in mice.
Materials:
-
Swiss Albino mice
-
This compound
-
Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Blood collection supplies
-
Brain tissue homogenization equipment
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing:
-
Administer a single intraperitoneal injection of this compound (25 mg/kg) to a cohort of mice.
-
-
Sample Collection:
-
At various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-injection, collect blood samples via cardiac puncture or tail vein bleeding.
-
Immediately following blood collection, perfuse the mice with saline and harvest the brains.
-
-
Sample Processing:
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
-
Bioanalysis:
-
Extract this compound from the plasma and brain homogenates.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma and brain concentrations of this compound over time.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
Caption: Logical Flow of the In Vivo Pharmacokinetic Study.
Conclusion
This compound is a potent, selective, and brain-penetrant positive allosteric modulator of GPR68. Its well-characterized pharmacological profile makes it an invaluable tool for elucidating the physiological and pathophysiological roles of GPR68. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of modulating this important proton-sensing receptor.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to MS48107 (CAS: 2375070-79-2): A Potent and Selective GPR68 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS48107 is a potent and selective positive allosteric modulator (PAM) of G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1][2][3] As a proton-sensing GPCR, GPR68 is implicated in a variety of physiological and pathophysiological processes, including learning and memory, pH homeostasis, and cancer.[2][4] this compound, a derivative of the first-in-class GPR68 PAM ogerin, exhibits significantly enhanced allosteric activity, making it a valuable tool for investigating the therapeutic potential of GPR68 modulation. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, detailed experimental protocols, and the signaling pathways it modulates.
Chemical and Physical Properties
This compound, with the chemical name 2-[4-amino-6-[[(4-phenoxyphenyl)methyl]amino]-1,3,5-triazin-2-yl]-3-fluorobenzenemethanol, is a synthetic organic compound developed through a structure-activity relationship (SAR) study based on the ogerin scaffold.
| Property | Value | Reference |
| CAS Number | 2375070-79-2 | |
| Molecular Formula | C23H20FN5O2 | |
| Molecular Weight | 417.44 g/mol | |
| Appearance | Solid | |
| Solubility | DMSO: 100 mg/mL (239.56 mM) | |
| Storage | Store at -20°C as a powder or -80°C in solvent. |
Biological Activity and Selectivity
This compound acts as a positive allosteric modulator of GPR68, enhancing the receptor's sensitivity to its endogenous ligand, protons (H+). This allosteric modulation increases the affinity of protons for GPR68. Notably, this compound displays a 33-fold increase in allosteric activity compared to ogerin. It is highly selective for GPR68 over other proton-sensing GPCRs and a panel of 48 other common drug targets. The compound is also bioavailable and capable of crossing the blood-brain barrier in mice.
In Vitro Activity
| Target | Assay Type | Parameter | Value | Reference |
| GPR68 | cAMP Assay (HEK293 cells) | Δlog(αβ/Kb) | 1.52 (33-fold > ogerin) | |
| MT1 Receptor | Agonist Assay | EC50 | 320 nM (weak full agonist) | |
| MT1 Receptor | Binding Assay | Ki | 5900 nM | |
| MT2 Receptor | Agonist Assay | EC50 | 540 nM (weak partial agonist) | |
| MT2 Receptor | Binding Assay | Ki | 1100 nM | |
| 5-HT2B Receptor | Binding Assay | Ki | 219 nM | |
| 5-HT2B Receptor | Antagonist Assay | Ki | 310 nM (weak antagonist) |
In Vivo Activity
A single intraperitoneal injection of this compound at a dose of 25 mg/kg in Swiss Albino mice resulted in high exposure levels (above 10 µM) in both plasma and the brain within 30 minutes, with these levels maintained for 2 hours.
GPR68 Signaling Pathways
GPR68 is a pleiotropic receptor that can couple to multiple G protein families, including Gs, Gq, Gi, and G12/13, leading to the activation of diverse downstream signaling cascades. The specific pathway activated is often cell-type dependent.
Caption: GPR68 Signaling Pathways Modulated by this compound.
Experimental Protocols
In Vitro GloSensor™ cAMP Assay for GPR68 PAM Activity
This protocol is adapted from the methodology used in the characterization of this compound.
Objective: To quantify the positive allosteric modulation of this compound on proton-induced Gs-cAMP signaling via GPR68.
Materials:
-
HEK293T cells
-
GPR68 expression plasmid
-
pGloSensor™-22F cAMP plasmid (Promega)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM)
-
Equilibration medium (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
GloSensor™ cAMP Reagent (Promega)
-
This compound
-
Acidic buffers of varying pH
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293T cells with the GPR68 expression plasmid and the pGloSensor™-22F cAMP plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Plate the transfected cells into white, opaque 96-well plates and incubate for 24-48 hours.
-
-
Assay Preparation:
-
Prepare serial dilutions of this compound in the equilibration medium.
-
Prepare a range of acidic buffers to create a proton concentration gradient.
-
Aspirate the cell culture medium from the wells and replace it with the equilibration medium containing the GloSensor™ cAMP Reagent.
-
Incubate the plate at room temperature for at least 2 hours to allow for reagent equilibration.
-
-
Compound Treatment and Stimulation:
-
Add the prepared dilutions of this compound to the appropriate wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes).
-
Add the acidic buffers to the wells to stimulate the GPR68 receptor.
-
-
Data Acquisition:
-
Measure the luminescence signal using a luminometer at various time points after stimulation.
-
-
Data Analysis:
-
Plot the luminescence signal (representing cAMP levels) against the proton concentration in the presence and absence of different concentrations of this compound.
-
Analyze the data using a standard allosteric operational model in software such as GraphPad Prism to determine the allosteric parameters (e.g., α and β cooperativity) and the allosteric ligand binding affinity (KB).
-
Caption: Workflow for the GloSensor™ cAMP Assay.
In Vivo Pharmacokinetic Study Workflow
This workflow outlines a typical procedure for assessing the plasma and brain concentrations of this compound in mice.
Caption: In Vivo Pharmacokinetic Study Workflow.
Conclusion
This compound is a highly potent and selective positive allosteric modulator of GPR68 with excellent drug-like properties, including brain penetrance. Its well-characterized in vitro and in vivo profiles make it an indispensable research tool for elucidating the complex biology of GPR68 and for exploring its potential as a therapeutic target in a range of disorders. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their studies.
References
Technical Guide: MS48107, a Potent and Selective GPR68 Positive Allosteric Modulator
This technical guide provides a comprehensive overview of the chemical and biological properties of MS48107, a novel small molecule that acts as a potent and selective positive allosteric modulator (PAM) for the G protein-coupled receptor 68 (GPR68). This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound, also known as compound 71, is a synthetic organic compound derived from the scaffold of the first-generation GPR68 PAM, ogerin.[1][2] Through extensive structure-activity relationship (SAR) studies, this compound was developed to exhibit significantly enhanced allosteric activity.[2][3]
Chemical Name: 4-((4-((4-(hydroxymethyl)benzyl)amino)-6-((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)benzonitrile
Molecular Formula: C23H20FN5O2[4]
CAS Number: 2375070-79-2
Molecular Weight: 417.44 g/mol
Canonical SMILES: C1=CC(=CC=C1CNCC2=NC(=NC(=N2)NC3=CC=C(C=C3)C#N)NC4=CC=CC=C4OC)C(F)(F)F
Synthesis
The synthesis of this compound involves a multi-step process starting from 2-amino-4,6-dichloro-1,3,5-triazine. The key steps, as described in the initial SAR study, include a nucleophilic substitution followed by a Suzuki coupling reaction.
General Synthetic Scheme:
Caption: General synthetic route for this compound.
Biological Activity and Mechanism of Action
This compound is a potent and selective positive allosteric modulator of GPR68, a proton-sensing G protein-coupled receptor. It functions by enhancing the receptor's sensitivity to its endogenous ligand, protons (H+), thereby potentiating the downstream signaling cascade. GPR68 is known to couple to multiple G protein pathways, with the Gs-cAMP pathway being a primary signaling route.
Signaling Pathway
The activation of GPR68 by protons, potentiated by this compound, leads to the activation of the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a secondary messenger that activates protein kinase A (PKA) and other downstream effectors.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
A Technical Guide to the Discovery and Synthesis of MS48107: A Potent GPR68 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS48107 has emerged as a significant chemical tool for probing the function of the G protein-coupled receptor 68 (GPR68), an understudied orphan receptor with potential roles in various physiological and pathological processes. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development who are interested in GPR68 modulation. This document details the structure-activity relationship (SAR) studies that led to its identification, the complete synthetic route, and the key experimental protocols for its biological evaluation.
Discovery of this compound: An Ogerin-Based Approach
This compound was discovered through a comprehensive structure-activity relationship (SAR) study building upon the scaffold of ogerin, the first reported small-molecule positive allosteric modulator (PAM) for GPR68.[1][2][3] The goal of the study was to improve the allosteric activity of ogerin and develop a more potent and selective chemical probe for GPR68.[1] The SAR exploration focused on three key regions of the ogerin scaffold: the aminotriazine core, the benzyl alcohol moiety, and the benzylamine moiety.[1]
The systematic modification of these regions led to the identification of this compound (compound 71 in the original study), which demonstrated a remarkable 33-fold increase in allosteric activity compared to the parent compound, ogerin. This enhanced activity, combined with its high selectivity and favorable pharmacokinetic properties, established this compound as a superior tool for investigating the roles of GPR68 in both in vitro and in vivo settings.
Structure-Activity Relationship (SAR) Insights
The SAR studies revealed several key structural features that govern the potency of ogerin-based GPR68 PAMs. Modifications to the aminotriazine core, substitutions on the phenyl ring of the benzyl alcohol moiety, and alterations to the benzylamine portion of the molecule all had significant impacts on activity. The culmination of these studies led to the optimized structure of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the construction of a substituted triazine core. The general synthetic strategy relies on sequential nucleophilic aromatic substitution and Suzuki coupling reactions.
General Synthetic Scheme
The synthesis commences with commercially available starting materials and proceeds through several key intermediates. A representative synthetic scheme is outlined below.
Experimental Protocol: General Procedure for the Synthesis of this compound Analogs
The synthesis of the ogerin-based analogs, including this compound, generally follows a common pathway. For instance, the synthesis of analogs with modifications to the benzyl alcohol moiety starts with 2-amino-4,6-dichloro-1,3,5-triazine. One of the chloro groups undergoes a substitution reaction with benzylamine to yield a common intermediate. This intermediate is then subjected to a Suzuki coupling reaction with a variety of commercially available phenylboronic acids.
-
Step 1: Benzylamine Substitution: 2-amino-4,6-dichloro-1,3,5-triazine is reacted with benzylamine in a suitable solvent such as dioxane. The reaction is typically carried out at reflux for 1 hour.
-
Step 2: Suzuki Coupling: The resulting intermediate is then coupled with the desired phenylboronic acid using a palladium catalyst, such as Pd(PPh₃)₄, and a base, like K₂CO₃. The reaction is often performed in a mixture of dioxane and water under microwave irradiation at 120 °C for 20 minutes.
Biological Activity and Characterization
This compound is a potent and selective positive allosteric modulator of GPR68. It enhances the sensitivity of the receptor to its endogenous ligand, protons (H⁺), thereby potentiating downstream signaling.
Potency and Efficacy
This compound exhibits significantly improved allosteric activity compared to ogerin. The allosteric activity is often quantified using the allosteric index, Log(αβ/KB), which incorporates measures of affinity cooperativity (α), efficacy cooperativity (β), and the binding affinity of the allosteric modulator (KB).
Table 1: Allosteric Parameters of this compound and Ogerin at Human GPR68
| Compound | pKB | α | β | Log(αβ/KB) |
| Ogerin (1) | 5.13 ± 0.11 | 1.88 ± 0.35 | 0.99 ± 0.08 | 5.40 |
| This compound (71) | 6.11 ± 0.08 | 10.5 ± 1.2 | 0.78 ± 0.03 | 6.92 |
Selectivity Profile
This compound demonstrates high selectivity for GPR68 over other closely related proton-sensing GPCRs and a panel of 48 common drug targets. This selectivity is crucial for its use as a specific chemical probe. For instance, this compound shows moderate binding affinity for the 5-HT2B receptor with a Ki value of 219 nM, where it acts as a weak antagonist. It also exhibits weak agonist activity at melatonin receptors MT1 and MT2.
Pharmacokinetic Properties
In vivo studies in mice have shown that this compound is bioavailable and can readily cross the blood-brain barrier. A single intraperitoneal injection of 25 mg/kg resulted in high exposure levels in both plasma and the brain, which were maintained for at least 2 hours. These properties make this compound a valuable tool for in vivo studies investigating the central nervous system functions of GPR68.
Table 2: In Vivo Pharmacokinetic Data for this compound in Mice
| Administration Route | Dose (mg/kg) | Time (h) | Plasma Concentration (µM) | Brain Concentration (µM) |
| Intraperitoneal | 25 | 0.5 | > 10 | > 10 |
| Intraperitoneal | 25 | 2.0 | High | High |
GPR68 Signaling and Experimental Workflows
GPR68 is known to couple to multiple G protein signaling pathways, including Gs, Gq, Gi, and G12/13, depending on the cellular context. As a PAM, this compound potentiates the proton-induced activation of these pathways.
GPR68 Signaling Pathway
The activation of GPR68 by protons, enhanced by this compound, can initiate a cascade of intracellular events. The Gs pathway activation leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.
Caption: GPR68 Gs signaling pathway modulated by this compound.
Experimental Workflow for PAM Identification
The discovery of this compound involved a systematic workflow, starting from a compound library and progressing through various screening and characterization assays.
Caption: Workflow for the discovery of this compound.
Conclusion
This compound represents a significant advancement in the development of chemical tools for studying GPR68. Its discovery through a well-designed SAR campaign based on the ogerin scaffold has provided a highly potent and selective PAM. The detailed synthetic route and biological characterization data presented in this guide offer a comprehensive resource for researchers. The availability of this compound is expected to facilitate further elucidation of the physiological and pathophysiological roles of GPR68, potentially opening new avenues for therapeutic intervention in diseases where this receptor is implicated.
References
- 1. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Role of GPR68 Modulation by MS48107: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor that plays a crucial role in various physiological and pathophysiological processes. Its activation by extracellular acidosis and mechanical stimuli, such as fluid shear stress, implicates it in inflammation, cancer biology, vascular physiology, and neurological functions.[1][2][3] The development of selective modulators for GPR68 is paramount to unraveling its complex signaling and therapeutic potential. MS48107 has emerged as a potent and selective positive allosteric modulator (PAM) of GPR68, offering a valuable chemical tool to investigate the receptor's function.[4][5] This technical guide provides an in-depth overview of the physiological role of GPR68 modulation by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
GPR68: A Multi-Modal Sensor
GPR68 is a class A G protein-coupled receptor that is activated by protons (extracellular acidosis) and mechanical forces. It is expressed in a wide range of tissues, including the brain, spleen, heart, and endothelial cells. The receptor is largely inactive at physiological pH 7.8 but becomes fully activated at pH 6.8. This sensitivity to pH changes makes GPR68 a critical sensor in microenvironments where acidosis occurs, such as tumors and sites of inflammation. Furthermore, GPR68 has been identified as a mechanosensor, responding to fluid shear stress in endothelial cells, which is essential for flow-mediated vasodilation.
GPR68 couples to multiple G protein signaling pathways, primarily Gαq/11 and Gαs. Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gαs pathway activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This dual signaling capability allows GPR68 to elicit a wide range of cellular responses.
This compound: A Potent and Selective GPR68 PAM
This compound is a small molecule that acts as a positive allosteric modulator of GPR68. It was developed through a structure-activity relationship (SAR) study based on the scaffold of the first reported GPR68 PAM, ogerin. As a PAM, this compound does not activate the receptor on its own but enhances the receptor's response to its endogenous agonist, protons. It achieves this by binding to an allosteric site on the receptor, which is distinct from the proton-binding site, and increasing the receptor's affinity and/or efficacy for protons.
This compound has been shown to be a potent and selective modulator of GPR68, with a 33-fold increased allosteric activity compared to ogerin. It is also bioavailable and can cross the blood-brain barrier, making it a valuable tool for in vivo studies.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its effects on GPR68 and other targets.
Table 1: Allosteric Modulator Activity of this compound on GPR68
| Parameter | Value | Assay System | Reference |
| Allosteric Index (Δlog(αβ/Kb)) | 1.52 | cAMP Assay in HEK293 cells | |
| Allosteric Activity Increase (vs. Ogerin) | 33-fold | cAMP Assay in HEK293 cells | |
| Allosteric Binding Affinity (Kb) | ~1-10 µM | cAMP Assay in HEK293 cells |
Note: The allosteric index quantifies the overall potentiation, where α represents the cooperativity factor for agonist affinity and β represents the cooperativity factor for agonist efficacy.
Table 2: Off-Target Activity of this compound
| Target | Activity | Ki (nM) | EC50 (nM) | Reference |
| 5-HT2B Receptor | Weak Antagonist | 310 | - | |
| 5-HT2B Receptor | Moderate Binding Affinity | 219 | - | |
| Melatonin Receptor 1 (MT1) | Weak Full Agonist | 5900 (binding) | 320 | |
| Melatonin Receptor 2 (MT2) | Weak Partial Agonist | 1100 (binding) | 540 |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Plasma Concentration (at 0.5h) | >10 µM | 25 mg/kg, intraperitoneal | |
| Brain Concentration (at 0.5h) | >10 µM | 25 mg/kg, intraperitoneal | |
| Duration of High Exposure | 2 hours | 25 mg/kg, intraperitoneal |
Experimental Protocols
GPR68-Mediated cAMP Accumulation Assay
This protocol describes a method to measure the potentiation of proton-induced cAMP production by this compound in HEK293T cells transiently expressing GPR68.
Materials:
-
HEK293T cells
-
GPR68 expression plasmid
-
GloSensor™ cAMP Reagent (Promega)
-
DMEM with 10% FBS
-
DMEM with 1% dialyzed FBS
-
Poly-L-lysine coated 384-well white clear-bottom plates
-
This compound
-
HBSS-based buffer (pH adjusted to a range from 7.8 to 6.0)
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells in DMEM with 10% FBS. Co-transfect the cells with the GPR68 expression plasmid and the GloSensor™ cAMP reporter plasmid.
-
Cell Plating: After overnight transfection, plate the cells in poly-L-lysine coated 384-well plates at a density of approximately 15,000 cells per well in DMEM with 1% dialyzed FBS. Incubate for at least 6 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in the HBSS-based buffer at various pH levels.
-
Assay: a. Equilibrate the GloSensor™ cAMP Reagent in the HBSS-based buffer. b. Add the GloSensor™ cAMP Reagent to the cells and incubate. c. Add the this compound dilutions at different pH values to the wells. d. Measure luminescence using a plate reader to determine cAMP levels.
-
Data Analysis: Analyze the data using a standard allosteric operational model in software like GraphPad Prism to determine the allosteric parameters (α, β, and Kb).
GPR68-Mediated Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure the effect of this compound on proton-induced intracellular calcium mobilization in cells expressing GPR68.
Materials:
-
HEK293 cells stably expressing GPR68 and a promiscuous Gα protein (e.g., Gα15)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
HBSS-based buffer (pH adjusted to a range from 7.8 to 6.0)
-
This compound
-
384-well black clear-bottom plates
Procedure:
-
Cell Plating: Plate the GPR68-expressing HEK293 cells in 384-well plates and grow to confluence.
-
Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the HBSS-based buffer. b. Remove the culture medium from the cells and add the loading buffer. c. Incubate the plate at 37°C for 1 hour to allow dye loading.
-
Compound Addition: a. Prepare serial dilutions of this compound in the HBSS-based buffer at various pH values. b. Add the compound dilutions to the wells.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Analyze the dose-response curves to determine the effect of this compound on the potency and efficacy of proton-induced calcium mobilization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of GPR68 and a typical experimental workflow for characterizing a GPR68 PAM.
Caption: GPR68 Signaling Pathways.
Caption: Workflow for GPR68 PAM Characterization.
Conclusion
This compound represents a significant advancement in the chemical toolset available for studying GPR68. Its potency, selectivity, and in vivo applicability make it an invaluable probe for dissecting the physiological and pathological roles of this multifaceted receptor. This technical guide provides a comprehensive resource for researchers aiming to utilize this compound to further understand the impact of GPR68 modulation in a variety of biological contexts, from fundamental cell signaling to the development of novel therapeutic strategies. The provided data, protocols, and diagrams serve as a foundation for designing and executing robust experiments to explore the full potential of targeting GPR68.
References
- 1. Differential Roles of Extracellular Histidine Residues of GPR68 for Proton-Sensing and Allosteric Modulation by Divalent Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing and Developing Functionally Selective Allosteric Modulators for GPR68 - Xi-Ping Huang [grantome.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity of MS48107 for Proton-Sensing GPCRs
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS48107 is a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), a proton-sensing GPCR.[1][2][3] Developed from the scaffold of the first-generation PAM, ogerin, this compound exhibits a 33-fold increase in allosteric activity.[1][2] This heightened potency, combined with its high selectivity and favorable pharmacokinetic properties, including bioavailability and brain penetrance in mice, establishes this compound as a critical tool for investigating the physiological and pathophysiological roles of GPR68. This guide provides a comprehensive overview of the selectivity profile of this compound, detailed experimental methodologies for its characterization, and a depiction of the associated signaling pathways.
Mechanism of Action
This compound functions as a positive allosteric modulator by binding to a site on GPR68 distinct from the proton-binding site. This allosteric binding enhances the receptor's sensitivity to protons, primarily by increasing the affinity for its orthosteric ligand (protons), a mechanism known as α-cooperativity. This potentiation of proton-sensing by this compound specifically modulates the Gs-cAMP signaling pathway.
Data Presentation: Quantitative Selectivity Profile
The selectivity of this compound has been rigorously evaluated against other proton-sensing GPCRs and a broad panel of off-target proteins.
Selectivity for Proton-Sensing GPCRs
This compound demonstrates high selectivity for GPR68 over the closely related proton-sensing GPCRs, GPR4 and GPR65. While quantitative fold-selectivity data from head-to-head assays are not publicly detailed, the primary literature consistently reports high selectivity based on functional assays.
Allosteric Parameters at Mouse GPR68
The allosteric effects of this compound on mouse GPR68 have been quantified using the allosteric operational model, providing insights into its affinity and efficacy modulation.
| Parameter | Value (Mean ± SEM) | Description |
| Log(α) | 1.41 ± 0.08 | Logarithm of the affinity cooperativity factor. A value > 0 indicates that the PAM increases the affinity of the orthosteric ligand (protons). |
| Log(β) | -0.02 ± 0.06 | Logarithm of the efficacy cooperativity factor. A value around 0 suggests the PAM has minimal effect on the maximal efficacy of the orthosteric ligand. |
| -Log(KB) | 4.30 ± 0.09 | Negative logarithm of the allosteric ligand's equilibrium dissociation constant. A higher value indicates greater binding affinity of the PAM. |
| Log(αβ/KB) | 6.83 ± 0.03 | An overall measure of allosteric potency, combining affinity and efficacy modulation with the PAM's binding affinity. |
Data sourced from Yu et al., Journal of Medicinal Chemistry, 2019.
Off-Target Selectivity Profile
This compound has been screened against a panel of 48 common drug targets, demonstrating a favorable selectivity profile. Specific quantitative data for selected off-targets are presented below.
| Target | Parameter | Value | Functional Effect |
| 5-HT2B Receptor | Ki (binding) | 219 nM | Moderate binding affinity |
| Ki (antagonist) | 310 nM | Weak antagonist activity | |
| Melatonin Receptor 1 (MT1) | Ki (binding) | 5900 nM | Low binding affinity |
| EC50 (agonist) | 320 nM | Weak full agonist activity | |
| Melatonin Receptor 2 (MT2) | Ki (binding) | 1100 nM | Low binding affinity |
| EC50 (agonist) | 540 nM | Weak partial agonist activity |
Data sourced from commercially available technical data sheets.
Experimental Protocols
The primary assay used to characterize the positive allosteric modulation of GPR68 by this compound is the GloSensor™ cAMP assay.
GloSensor™ cAMP Assay for GPR68 PAM Activity
This protocol outlines the methodology to quantify the effect of this compound on proton-mediated Gs-cAMP signaling in HEK293T cells.
1. Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
For transfection, plate cells in a 96-well white, clear-bottom plate at a density of 20,000 cells per well.
-
After 24 hours, co-transfect the cells with a plasmid encoding human GPR68 and the pGloSensor™-22F cAMP plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
Incubate the transfected cells for a further 24 hours.
2. Assay Preparation:
-
Prepare a pH-response buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) adjusted to a range of pH values (e.g., from pH 8.0 to pH 6.0).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's protocol.
-
Aspirate the culture medium from the transfected cells and wash once with PBS.
-
Add 80 µL of the prepared GloSensor™ cAMP Reagent to each well and incubate at room temperature for 2 hours to allow for substrate equilibration.
3. Compound Addition and Luminescence Measurement:
-
Add 20 µL of the serially diluted this compound or vehicle control to the respective wells.
-
Immediately add 20 µL of the different pH buffers to the wells to stimulate the receptor.
-
Measure luminescence immediately using a plate reader capable of kinetic or endpoint measurements. For kinetic analysis, measure luminescence every 1-2 minutes for 15-20 minutes.
4. Data Analysis:
-
The raw luminescence data is normalized to the response of the vehicle control.
-
Generate concentration-response curves for protons at each concentration of this compound.
-
Fit the data to a standard allosteric operational model using a non-linear regression software (e.g., GraphPad Prism) to determine the allosteric parameters: α (affinity cooperativity), β (efficacy cooperativity), and KB (allosteric ligand binding affinity).
Mandatory Visualizations: Signaling Pathways
GPR68 is known to couple to multiple G protein families, leading to the activation of distinct downstream signaling cascades.
Caption: GPR68 Gs-cAMP Signaling Pathway.
References
In Vitro Characterization of MS48107: A Technical Guide
Abstract: This document provides a comprehensive technical overview of the in vitro pharmacological characterization of MS48107, a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68). This compound was developed from the chemical scaffold of ogerin, the first-in-class GPR68 PAM, and exhibits a 33-fold increase in allosteric activity.[1][2][3][4] As a proton-sensing receptor, GPR68 is implicated in numerous physiological and pathophysiological processes, and this compound serves as a critical chemical probe for elucidating these functions.[5] This guide details the molecule's binding and functional activity profile, outlines the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and relevant workflows.
Quantitative Pharmacological Profile
The in vitro activity of this compound has been assessed across its primary target, GPR68, and a panel of other receptors to determine its potency and selectivity. The following tables summarize the key quantitative data.
Primary Target Activity: GPR68 Allosteric Modulation
This compound positively modulates the GPR68 receptor by increasing its sensitivity to activation by extracellular protons (H⁺). Its potency is defined by its allosteric activity index, which accounts for its effects on both ligand affinity and efficacy.
| Parameter | Value | Description | Species |
| Allosteric Activity | 33-fold > Ogerin | The compound demonstrates a 33-fold increased allosteric activity compared to the parent modulator, ogerin. | Human, Mouse |
| Allosteric Activity Index | Δlog(αβ/Kb) = 1.52 | A quantitative measure of the improvement in allosteric activation of GPR68 in response to proton concentration. | Human |
Table 1: Summary of this compound activity at the GPR68 receptor.
Off-Target Selectivity Profile
This compound has been profiled against other receptors to establish its selectivity. While highly selective for GPR68, it displays some weak activity at serotonergic (5-HT) and melatonergic (MT) receptors at higher concentrations.
| Target | Parameter | Value (nM) | Activity Type |
| 5-HT₂B Receptor | Kᵢ | 219 | Binding Affinity |
| Kᵢ | 310 | Weak Antagonist | |
| Melatonin MT₁ Receptor | EC₅₀ | 320 | Weak Full Agonist |
| Binding Affinity | 5900 | Low Binding Affinity | |
| Melatonin MT₂ Receptor | EC₅₀ | 540 | Weak Partial Agonist |
| Binding Affinity | 1100 | Low Binding Affinity |
Table 2: Off-target binding and functional activities of this compound. Data indicates high selectivity for GPR68, as off-target interactions are significantly weaker.
Furthermore, this compound demonstrated high selectivity when screened against a broader panel of 48 common drug targets, including closely related proton-sensing GPCRs, other GPCRs, neurotransmitter transporters, and hERG ion channels.
Key Experimental Protocols
The characterization of this compound relies on specific cell-based and biochemical assays. The methodologies for the primary functional and binding assays are detailed below.
GPR68 Functional Assay: GloSensor™ cAMP Assay
This cell-based assay was employed to quantify the positive allosteric modulation of this compound on the GPR68-Gₛ-cAMP signaling pathway.
Principle: GPR68 activation by protons stimulates the Gₛ protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). The GloSensor™ plasmid encodes a fusion protein of a cAMP-binding domain and a variant of firefly luciferase. Upon cAMP binding, a conformational change occurs, causing a robust increase in light output. A PAM like this compound will potentiate the proton-induced cAMP response, shifting the concentration-response curve to the left.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured in standard growth medium. For a 10 cm dish, cells are co-transfected with plasmids encoding for the human GPR68 receptor (4 µg) and the GloSensor™ cAMP reagent (4 µg) using a polyethylenimine (PEI) transfection reagent.
-
Cell Plating: Post-transfection, cells are seeded into 384-well plates and incubated to allow for receptor and sensor expression.
-
Compound Addition: Increasing concentrations of this compound (or vehicle control) are added to the wells.
-
Proton Stimulation: Cells are then stimulated with buffers of varying pH to generate a proton concentration-response curve.
-
Signal Detection: Luminescence is measured using a plate reader. The light output is directly proportional to the intracellular cAMP concentration.
-
Data Analysis: Proton concentration-response curves are generated in the absence and presence of this compound. The data is analyzed using a standard allosteric operational model in software such as GraphPad Prism to determine the allosteric parameters (α, β, and K₈).
Off-Target Characterization: Radioligand Binding Assay
To determine the binding affinity (Kᵢ) of this compound at off-targets like the 5-HT₂B and melatonin receptors, competitive radioligand binding assays are performed.
Principle: This assay measures the ability of a test compound (this compound) to displace a known high-affinity radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Kᵢ) is calculated.
General Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the receptor of interest (e.g., 5-HT₂B).
-
Assay Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [³H]-LSD for 5-HT receptors) and varying concentrations of the unlabeled test compound, this compound.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the receptor-bound radioligand from the unbound.
-
Signal Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A nonlinear regression analysis is used to determine the IC₅₀ value. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualizations: Pathways and Workflows
Diagrams are provided to illustrate the mechanism of action, experimental design, and underlying principles of this compound characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
MS48107: A Technical Guide for its Application as a GPR68 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by decreases in extracellular pH.[1] It is a pleiotropically coupled receptor, engaging Gq, Gs, and other G-protein signaling pathways, making it an intriguing target for therapeutic intervention.[1] GPR68 is implicated in a variety of physiological and pathophysiological processes, including pH homeostasis, inflammation, mechanotransduction, and cancer progression. Pharmacological investigation into the precise roles of GPR68 has been historically challenged by a lack of potent and selective chemical tools.
MS48107 has emerged as a potent and selective positive allosteric modulator (PAM) for GPR68.[2][3] Developed through a structure-activity relationship (SAR) campaign based on the initial GPR68 PAM, ogerin, this compound exhibits a 33-fold increase in allosteric activity.[4] As a PAM, this compound enhances the affinity of the endogenous ligand (protons) for the receptor, thereby potentiating its downstream signaling. This document provides a comprehensive technical overview of this compound, including its biochemical properties, selectivity, pharmacokinetic profile, and detailed experimental protocols for its characterization.
Biochemical and Pharmacological Profile
This compound functions by allosterically increasing the affinity of protons for GPR68, a mechanism defined as affinity cooperativity (α-cooperativity). Its potency is quantified by an allosteric index, which incorporates its binding affinity (Kb) and its effects on orthosteric ligand affinity (α) and efficacy (β).
| Parameter | Value | Description | Reference |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Enhances the affinity and/or efficacy of the endogenous agonist (H⁺). | |
| Allosteric Index | Δlog(αβ/Kb) = 1.52 (relative to ogerin) | Quantifies the overall increase in allosteric activity compared to the parent compound, ogerin. | |
| Brain Penetrance | Readily crosses the blood-brain barrier | Demonstrates utility for in vivo studies of GPR68 in the central nervous system. |
Selectivity Profile
A critical feature of a chemical probe is its selectivity. This compound has been profiled against closely related proton-sensing GPCRs and a panel of other common drug targets, demonstrating high selectivity for GPR68. However, some off-target activities have been noted at higher concentrations.
| Target | Activity Type | Kᵢ (nM) | EC₅₀ (nM) | Notes | Reference |
| GPR68 | Positive Allosteric Modulator | - | - | Primary Target | |
| 5-HT₂B Receptor | Weak Antagonist | 219 (binding affinity) / 310 (antagonist activity) | - | Shows moderate binding affinity but only weak antagonist function. | |
| MT₁ Melatonin Receptor | Weak Full Agonist | 5900 | 320 | Displays low binding affinity despite weak agonist activity. | |
| MT₂ Melatonin Receptor | Weak Partial Agonist | 1100 | 540 | Displays low binding affinity despite weak partial agonist activity. | |
| Other Proton GPCRs | No significant activity | - | - | Selective over GPR4 and GPR65. | |
| hERG Ion Channel | No significant activity | - | - | Low potential for cardiac liability. |
Pharmacokinetic Profile
This compound is bioavailable and brain-penetrant in mice, making it a valuable tool for in vivo research.
| Species | Dose & Route | Parameter | Value | Time Point | Reference |
| Mouse (Swiss Albino) | 25 mg/kg, Intraperitoneal | Plasma Concentration | > 10 µM | 0.5 hours | |
| Brain Concentration | > 10 µM | 0.5 hours | |||
| Exposure Maintenance | High levels maintained | 2 hours |
Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC are not yet publicly available.
Signaling Pathways and Experimental Workflows
GPR68 Signaling Pathways
GPR68 is known to couple to at least two major signaling pathways upon activation by protons, which is then potentiated by this compound. The Gq pathway leads to an increase in intracellular calcium, while the Gs pathway results in the production of cyclic AMP (cAMP).
Caption: GPR68 signaling pathways activated by protons and potentiated by this compound.
Experimental Workflow: GloSensor™ cAMP Assay
The GloSensor™ cAMP assay is a common method to quantify GPR68's coupling to the Gs pathway. It utilizes a genetically engineered luciferase that emits light upon binding to cAMP.
Caption: Workflow for measuring GPR68-mediated cAMP production using a GloSensor assay.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound. These protocols are based on standard published procedures and should be optimized for specific laboratory conditions.
Gs Signaling: GloSensor™ cAMP Assay
This protocol is for measuring changes in intracellular cAMP levels following GPR68 activation, indicative of Gs pathway coupling.
-
Cell Line: Human Embryonic Kidney 293 (HEK293T) cells.
-
Reagents:
-
HEK293T cells
-
Expression plasmid for human GPR68
-
pGloSensor™-22F cAMP Plasmid (Promega)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
GloSensor™ cAMP Reagent (Promega)
-
CO₂-independent medium
-
This compound stock solution (in DMSO)
-
pH-adjusted buffers for proton stimulation
-
White, clear-bottom 384-well assay plates
-
-
Procedure:
-
Cell Seeding & Transfection:
-
Seed HEK293T cells into 384-well plates at a density of approximately 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
Co-transfect cells with the GPR68 expression plasmid and the pGloSensor™-22F cAMP plasmid according to the transfection reagent manufacturer's protocol.
-
Incubate for 24-48 hours post-transfection to allow for receptor and biosensor expression.
-
-
Assay Execution:
-
Prepare the GloSensor™ cAMP Reagent in CO₂-independent medium according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the equilibration medium containing the GloSensor™ reagent.
-
Incubate the plate at room temperature for 2 hours to allow the reagent to enter the cells and equilibrate.
-
Prepare serial dilutions of this compound in a pH-stable buffer. Add the compound or vehicle (DMSO) to the wells.
-
To stimulate the receptor, add a pH-adjusted buffer to achieve the desired final proton concentration (e.g., pH 7.4, 7.0, 6.8).
-
Incubate for 15-30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader (e.g., a luminometer).
-
Data can be collected kinetically or as an endpoint measurement.
-
Analyze the data using a suitable software (e.g., GraphPad Prism) to determine dose-response curves and calculate allosteric parameters.
-
-
Gq Signaling: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following GPR68 activation, which is mediated by the Gq pathway.
-
Cell Line: HEK293 cells stably or transiently expressing GPR68.
-
Reagents:
-
GPR68-expressing HEK293 cells
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
This compound stock solution (in DMSO)
-
pH-adjusted buffers for proton stimulation
-
Black, clear-bottom 96- or 384-well plates
-
-
Procedure:
-
Cell Seeding:
-
Seed GPR68-expressing HEK293 cells into black, clear-bottom plates and allow them to form a confluent monolayer overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in the assay buffer.
-
Aspirate the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Gently wash the cells with assay buffer to remove excess dye, leaving a small volume of buffer in the wells.
-
-
Assay Execution:
-
Prepare serial dilutions of this compound.
-
Place the plate into a fluorescent imaging plate reader (FLIPR) or a fluorometric plate reader equipped with injectors.
-
Establish a baseline fluorescence reading for several seconds.
-
Inject the this compound solution followed shortly by the pH-adjusted buffer (proton stimulus).
-
-
Data Acquisition:
-
Measure the change in fluorescence intensity over time. The signal will typically peak rapidly and then decline.
-
The response is usually quantified as the peak fluorescence intensity minus the baseline reading.
-
Analyze the data to generate dose-response curves.
-
-
In Vivo Pharmacokinetic Study
This protocol provides a general framework for assessing the bioavailability and brain penetration of this compound in mice.
-
Animals: Swiss Albino mice (or other appropriate strain).
-
Reagents:
-
This compound
-
Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
-
Procedure:
-
Compound Formulation:
-
Prepare the dosing solution of this compound in the vehicle. Sonication may be required to aid dissolution.
-
-
Dosing:
-
Administer this compound to mice via intraperitoneal (IP) injection at a specified dose (e.g., 25 mg/kg).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (via cardiac puncture or tail vein) into tubes containing an anticoagulant.
-
Immediately following blood collection, sacrifice the animals and harvest the brains.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Store all samples at -80°C until analysis.
-
-
Bioanalysis:
-
Extract this compound from plasma and brain homogenates.
-
Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the concentration of this compound in plasma and brain versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and brain/plasma ratio.
-
-
References
- 1. uniprot.org [uniprot.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of MS48107 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS48107 is a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), a proton-sensing receptor implicated in a variety of physiological and pathophysiological processes.[1][2][3] As an improved analog of the first-in-class GPR68 PAM, ogerin, this compound exhibits significantly increased allosteric activity.[1][4] Its bioavailability and ability to penetrate the blood-brain barrier in mice make it a valuable tool for in vivo investigations into the roles of GPR68. This document provides detailed application notes and protocols for the use of this compound in murine in vivo studies, covering its mechanism of action, pharmacokinetic profile, and proposed experimental designs for assessing its efficacy in models of neurological disorders, inflammation, and cancer.
Mechanism of Action
This compound functions as a positive allosteric modulator of GPR68, meaning it binds to a site on the receptor distinct from the orthosteric site for protons. This binding enhances the receptor's affinity for protons, thereby potentiating its activation in response to acidic conditions. GPR68 is known to couple to multiple G protein signaling pathways, including Gs, Gq, Gi, and G12/13, leading to downstream effects such as cAMP production and intracellular calcium mobilization. The multifaceted signaling of GPR68 implicates it in diverse cellular functions, including cell growth, migration, and inflammation.
Below is a diagram illustrating the signaling pathways associated with GPR68 activation.
Figure 1: GPR68 Signaling Pathways.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Species | Assay | Reference |
| Allosteric Activity vs. Ogerin | 33-fold increase | Human | cAMP Production | |
| Selectivity | High over GPR4 & GPR65 | Human | cAMP Production | |
| 5-HT2B Receptor Binding (Ki) | 219 nM | Human | Radioligand Binding | |
| 5-HT2B Receptor Activity (Ki) | 310 nM (weak antagonist) | Human | Functional Assay | |
| MT1 Receptor Activity (EC50) | 320 nM (weak full agonist) | Human | Functional Assay | |
| MT2 Receptor Activity (EC50) | 540 nM (weak partial agonist) | Human | Functional Assay |
Pharmacokinetic Profile of this compound in Mice
| Parameter | Time Point | Plasma Concentration (µM) | Brain Concentration (µM) |
| Single I.P. Dose (25 mg/kg) | 0.5 h | > 10 | > 10 |
| 2.0 h | Maintained high levels | Maintained high levels |
Data extracted from studies in Swiss Albino mice.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Two protocols are provided for the preparation of this compound for intraperitoneal (I.P.) injection in mice. It is recommended to prepare the working solution fresh on the day of use.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This formulation is suitable for achieving a clear solution of this compound.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to a final concentration of 40% (v/v) and mix thoroughly.
-
Add Tween-80 to a final concentration of 5% (v/v) and mix until the solution is clear.
-
Add sterile saline to reach the final volume, resulting in a final DMSO concentration of 10% (v/v).
-
Vortex the solution until it is homogeneous. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This formulation utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
20% (w/v) SBE-β-CD in sterile saline
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to achieve a final DMSO concentration of 10% (v/v).
-
Vortex thoroughly until the solution is clear.
-
Proposed In Vivo Efficacy Study: Contextual Fear Conditioning in Mice
Given that the GPR68 modulator ogerin has been shown to suppress contextual fear memory, a similar paradigm is proposed for this compound to investigate its effects on learning and memory.
Figure 2: Experimental Workflow for Contextual Fear Conditioning.
-
Animals: Adult male C57BL/6J mice.
-
Drug Administration: Administer this compound (e.g., 1, 5, 10, 25 mg/kg) or vehicle via intraperitoneal (I.P.) injection 30 minutes prior to the training session.
-
Training (Day 1):
-
Place a mouse in the conditioning chamber and allow it to explore for a 2-minute acclimation period.
-
Present an auditory conditioned stimulus (CS; e.g., a tone) for 30 seconds.
-
During the final 2 seconds of the CS, deliver a mild footshock unconditioned stimulus (US; e.g., 0.5 mA).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 2 minutes.
-
Return the mouse to its home cage.
-
-
Contextual Fear Test (Day 2):
-
Place the mouse back into the original conditioning chamber.
-
Record the mouse's behavior for 5 minutes in the absence of the CS and US.
-
Quantify the duration of freezing behavior as a measure of contextual fear memory.
-
-
Data Analysis: Compare the percentage of time spent freezing between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Proposed In Vivo Efficacy Study: DSS-Induced Colitis in Mice
Given the role of GPR68 in inflammation, this model can be used to assess the anti-inflammatory potential of this compound.
-
Animals: Adult male C57BL/6J mice.
-
Induction of Colitis: Administer 2-3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 days.
-
Drug Administration: Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle daily via oral gavage or I.P. injection, starting from the first day of DSS administration.
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the feces daily to calculate a Disease Activity Index (DAI).
-
At the end of the study, sacrifice the mice and collect the colons.
-
Measure colon length and weight.
-
Perform histological analysis of colon sections to assess tissue damage and immune cell infiltration.
-
Measure myeloperoxidase (MPO) activity in colon tissue as a marker of neutrophil infiltration.
-
Analyze cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates via ELISA or qPCR.
-
-
Data Analysis: Compare the DAI scores, colon length, histological scores, MPO activity, and cytokine levels between the this compound-treated and vehicle-treated groups.
Proposed In Vivo Efficacy Study: Syngeneic Tumor Model in Mice
The involvement of GPR68 in cancer suggests that this compound could be evaluated in a cancer model.
-
Animals: C57BL/6J (for B16-F10 melanoma) or other appropriate syngeneic mouse strains.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^5 B16-F10 cells) into the flank of the mice.
-
Drug Administration: Once tumors are palpable, randomize mice into treatment groups and begin daily administration of this compound (e.g., 10, 25, 50 mg/kg, I.P.) or vehicle.
-
Monitoring:
-
Measure tumor volume every 2-3 days using calipers.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, excise the tumors and weigh them.
-
Perform immunohistochemical analysis of tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
-
Data Analysis: Compare tumor growth curves, final tumor weights, and biomarker expression between the this compound-treated and vehicle-treated groups.
Disclaimer
The experimental protocols provided for the contextual fear conditioning, DSS-induced colitis, and syngeneic tumor models are proposed examples based on the known pharmacology of this compound and GPR68. To date, there are no publicly available studies that have reported the efficacy of this compound in these specific in vivo models. Researchers should optimize these protocols and conduct dose-response studies to determine the optimal experimental conditions.
References
- 1. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of MS48107 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
MS48107 is a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), a proton-sensing receptor implicated in various physiological and pathophysiological processes.[1][2][3][4][5] Accurate preparation of a stable, concentrated stock solution is critical for reliable and reproducible in vitro and in vivo experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Weight | 417.44 g/mol |
| Molecular Formula | C₂₃H₂₀FN₅O₂ |
| CAS Number | 2375070-79-2 |
| Appearance | White to off-white solid |
| Solubility in DMSO | 100 mg/mL (239.56 mM) |
| Recommended Storage (Powder) | -20°C for up to 3 years |
| Recommended Storage (in DMSO) | -80°C for up to 6 months, -20°C for up to 1 month |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass or polypropylene vials
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile pipette and tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. Calculations can be adjusted accordingly for different desired concentrations.
-
Safety Precautions: Conduct all steps in a chemical fume hood. Wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Weighing this compound:
-
Tare a sterile vial on a calibrated analytical balance.
-
Carefully weigh out 41.74 mg of this compound powder and transfer it to the vial.
-
-
Adding DMSO:
-
Using a sterile pipette, add 1 mL of anhydrous DMSO to the vial containing the this compound powder. This will yield a final concentration of 100 mM.
-
Note: It is crucial to use newly opened or anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of the product.
-
-
Dissolution:
-
Tightly cap the vial and vortex thoroughly for 2-3 minutes.
-
Visually inspect the solution to ensure all the powder has dissolved.
-
-
Sonication (if necessary):
-
If the compound does not fully dissolve with vortexing, sonicate the vial for 5-10 minutes until the solution is clear. Gentle warming to 37°C can also aid in dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Protocol for Preparing Working Solutions
For cell-based assays, the DMSO stock solution must be diluted in culture medium to the desired final concentration.
-
Thawing: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the final desired experimental concentrations.
-
Important: To avoid cell toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.
-
-
Vehicle Control: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
Mandatory Visualizations
Signaling Pathway of GPR68 Modulation by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholarly Article or Book Chapter | Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) | ID: 5999n8988 | Carolina Digital Repository [cdr.lib.unc.edu]
Application Notes and Protocols for MS48107 in GPR68 Activation cAMP Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor implicated in a variety of physiological and pathophysiological processes, including cancer, inflammation, and neurological disorders.[1][2][3][4] Its activation by extracellular acidosis leads to the coupling of multiple G-protein signaling pathways, including the Gs pathway, which results in the accumulation of cyclic adenosine monophosphate (cAMP).[1] MS48107 is a potent and selective positive allosteric modulator (PAM) of GPR68. As a PAM, this compound enhances the receptor's sensitivity to protons, leading to a significant increase in GPR68-mediated signaling. These characteristics make this compound a valuable tool for studying the function of GPR68 and for the development of novel therapeutics targeting this receptor.
These application notes provide detailed protocols for utilizing this compound to study GPR68 activation through cAMP assays, present key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.
Data Presentation
This compound has been characterized as a GPR68 PAM using cAMP assays, demonstrating significantly enhanced allosteric activity compared to the first-generation PAM, ogerin. The following table summarizes the key quantitative parameters for this compound derived from a GloSensor™ cAMP assay in HEK293T cells transiently expressing GPR68.
| Compound | pKB | α | β | log(αβ/KB) | Fold Increase vs. Ogerin |
| This compound | 6.8 ± 0.1 | 13 ± 2 | 1.0 ± 0.1 | 8.0 | 33 |
| Ogerin | 6.3 ± 0.1 | 3.2 ± 0.4 | 1.0 ± 0.1 | 6.5 | 1 |
Table 1: Allosteric Parameters of this compound at GPR68. Data are presented as mean ± SEM. pKB represents the negative logarithm of the allosteric modulator's equilibrium dissociation constant. α represents the cooperativity factor for agonist affinity, and β represents the cooperativity factor for agonist efficacy. log(αβ/KB) is a composite measure of allosteric modulator potency and efficacy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR68 signaling pathway activated by protons and positively modulated by this compound, and the general experimental workflow for assessing GPR68 activation using a cAMP assay.
Experimental Protocols
Two common methods for measuring cAMP accumulation are the GloSensor™ cAMP Assay and the HitHunter® cAMP Assay.
Protocol 1: GloSensor™ cAMP Assay for GPR68 Activation
This protocol is adapted for the characterization of this compound as a PAM for GPR68 in transiently transfected HEK293T cells.
Materials:
-
HEK293T cells
-
Mammalian expression vector for human GPR68
-
pGloSensor™-22F cAMP Plasmid (Promega)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM® I Reduced Serum Medium (Thermo Fisher Scientific)
-
Lipofectamine® 2000 Transfection Reagent (Thermo Fisher Scientific)
-
CO2-independent medium (e.g., Gibco®)
-
GloSensor™ cAMP Reagent (Promega)
-
This compound
-
Assay buffers with varying pH values (e.g., MES or HEPES-buffered saline)
-
White, clear-bottom 96-well assay plates
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, co-transfect the HEK293T cells with the GPR68 expression vector and the pGloSensor™-22F cAMP plasmid using Lipofectamine® 2000 according to the manufacturer's instructions.
-
-
Cell Plating:
-
24 hours post-transfection, detach the cells using a gentle cell dissociation reagent.
-
Resuspend the cells in CO2-independent medium.
-
Plate the cells at a density of 20,000-40,000 cells per well in a white, clear-bottom 96-well plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Assay Protocol:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's protocol.
-
Remove the culture medium from the cells and add the GloSensor™ cAMP Reagent equilibration medium to each well.
-
Incubate the plate at room temperature for 2 hours to allow for reagent equilibration.
-
During the equilibration, prepare serial dilutions of this compound in assay buffers of varying pH.
-
After equilibration, add the this compound and/or pH-adjusted buffers to the appropriate wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the intracellular cAMP concentration.
-
For PAM analysis, generate proton concentration-response curves in the absence and presence of different concentrations of this compound.
-
Analyze the data using a standard allosteric operational model in a suitable software (e.g., GraphPad Prism) to determine pKB, α, and β values.
-
Protocol 2: HitHunter® cAMP Assay for GPR68 Activation
This protocol provides an alternative method for measuring cAMP levels and can be adapted for studying GPR68 activation.
Materials:
-
Cells expressing GPR68 (e.g., transfected HEK293T or a stable cell line)
-
HitHunter® cAMP Assay for Small Molecules (DiscoverX)
-
Cell culture medium
-
PBS
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
Assay buffers with varying pH values
-
96-well or 384-well assay plates
Procedure:
-
Cell Preparation:
-
Seed GPR68-expressing cells in a 96-well or 384-well plate and culture overnight to form a confluent monolayer. The optimal cell density should be determined empirically.
-
On the day of the assay, remove the culture medium.
-
-
Agonist/PAM Treatment:
-
Prepare a solution of PBS containing the phosphodiesterase inhibitor IBMX (final concentration typically 500 µM).
-
Add the PBS/IBMX solution to the cells.
-
Prepare serial dilutions of this compound in assay buffers of varying pH.
-
Add the this compound and/or pH-adjusted buffers to the cells.
-
Incubate at 37°C for 30 minutes.
-
-
cAMP Detection (as per manufacturer's protocol):
-
Add the cAMP Lysis Buffer and Antibody mixture to each well.
-
Incubate at room temperature for 60 minutes.
-
Add the Enzyme Donor (ED) reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
Add the Enzyme Acceptor (EA) reagent and Chemiluminescence Substrate mixture to each well.
-
Incubate at room temperature for at least 60 minutes.
-
Read the chemiluminescent signal on a plate reader.
-
-
Data Analysis:
-
Generate a cAMP standard curve using the standards provided in the kit.
-
Convert the relative light units (RLU) from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the agonist/PAM concentration to determine potency and efficacy.
-
Conclusion
This compound is a powerful and selective tool for investigating the Gs-cAMP signaling pathway mediated by GPR68. The provided protocols for the GloSensor™ and HitHunter® cAMP assays offer robust methods for quantifying the positive allosteric modulation of this compound on GPR68 activation. These application notes serve as a comprehensive guide for researchers in academia and industry to further elucidate the role of GPR68 in health and disease.
References
Application Notes and Protocols for MS48107 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS48107 is a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1). GPR68 is a proton-sensing receptor that is abundantly expressed in the brain, particularly in regions crucial for learning and memory, such as the hippocampus.[1][2] As a brain-penetrant small molecule, this compound offers a valuable tool for investigating the physiological and pathophysiological roles of GPR68 in the central nervous system (CNS).[1][2][3] These application notes provide an overview of this compound's properties and detailed protocols for its use in key neuroscience research applications.
Mechanism of Action
This compound acts as a positive allosteric modulator of GPR68, meaning it binds to a site on the receptor distinct from the endogenous ligand (protons) and enhances the receptor's response to activation. Specifically, this compound increases the affinity of GPR68 for protons (α-cooperativity). GPR68 is known to couple to multiple G protein signaling pathways, including Gs, Gq, Gi, and G12/13, leading to diverse downstream cellular responses. The activation of these pathways can influence a wide range of neuronal functions, from synaptic plasticity to gene expression.
Signaling Pathways of GPR68
The following diagram illustrates the known signaling pathways activated by GPR68, which are potentiated by this compound in the presence of protons.
Caption: GPR68 signaling pathways potentiated by this compound.
Data Presentation
| Parameter | Receptor/Transporter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 5-HT2B | 219 nM | - | Radioligand Binding | |
| 5-HT2B (antagonist activity) | 310 nM | - | Functional Assay | ||
| MT1 | 5900 nM | - | Radioligand Binding | ||
| MT2 | 1100 nM | - | Radioligand Binding | ||
| Functional Activity (EC50) | MT1 (full agonist) | 320 nM | - | Functional Assay | |
| MT2 (partial agonist) | 540 nM | - | Functional Assay | ||
| In Vivo Exposure | Plasma and Brain | >10 µM at 0.5h, maintained for 2h | Mouse | Pharmacokinetics (25 mg/kg, i.p.) |
Experimental Protocols
In Vitro Application: GPR68 Activation Assay in HEK293 Cells
This protocol is adapted from a general method for assessing G protein-coupled receptor activation.
Objective: To measure the potentiation of proton-induced Gs activation by this compound in HEK293 cells expressing GPR68 using a cAMP assay.
Materials:
-
HEK293 cells stably or transiently expressing human GPR68
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay)
-
This compound
-
Assay buffer with varying pH values (e.g., pH 7.4, 7.0, 6.8, 6.5)
-
96-well white, clear-bottom cell culture plates
Protocol:
-
Cell Plating: Seed GPR68-expressing HEK293 cells in a 96-well plate at a density of 20,000-40,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Procedure: a. Remove the cell culture medium and wash the cells once with a physiological salt solution at pH 7.4. b. Add the assay buffer with varying pH to the corresponding wells. c. Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) for each pH condition. d. Incubate the plate at 37°C for 30 minutes. e. Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: a. Plot the cAMP concentration against the pH for both the vehicle and this compound-treated groups. b. Determine the EC50 of the proton concentration-response curve in the absence and presence of different concentrations of this compound. c. A leftward shift in the proton EC50 in the presence of this compound indicates positive allosteric modulation.
Caption: Workflow for in vitro GPR68 activation assay.
In Vivo Application: Contextual Fear Conditioning in Mice
This protocol is a general procedure for contextual fear conditioning and can be adapted for use with this compound to investigate the role of GPR68 in learning and memory.
Objective: To assess the effect of this compound on the acquisition and consolidation of contextual fear memory in mice.
Materials:
-
Adult male C57BL/6J mice (8-12 weeks old)
-
Fear conditioning apparatus with a grid floor for footshock delivery
-
Sound-attenuating chamber
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Protocol:
-
Drug Administration:
-
Dissolve this compound in the vehicle solution.
-
Administer this compound (e.g., 25 mg/kg, intraperitoneally) or vehicle 30 minutes before the training session.
-
-
Training (Day 1):
-
Place a mouse in the fear conditioning chamber and allow it to explore for a baseline period of 2 minutes.
-
Deliver a series of footshocks (e.g., 3 shocks of 0.5 mA, 2 seconds duration, with a 1-minute inter-shock interval).
-
Leave the mouse in the chamber for an additional 1 minute after the final shock.
-
Return the mouse to its home cage.
-
-
Contextual Memory Test (Day 2):
-
24 hours after training, place the mouse back into the same fear conditioning chamber.
-
Record the mouse's behavior for 5 minutes without delivering any footshocks.
-
Measure the percentage of time the mouse spends "freezing" (complete immobility except for respiration) as an index of fear memory.
-
-
Data Analysis:
-
Compare the percentage of freezing time between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
-
A significant difference in freezing behavior would suggest that modulation of GPR68 by this compound affects contextual fear memory.
-
Caption: Workflow for contextual fear conditioning study.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the proton-sensing receptor GPR68 in the central nervous system. Its potency, selectivity, and brain-penetrant properties make it suitable for a range of in vitro and in vivo neuroscience applications. The protocols provided here offer a starting point for researchers to investigate the impact of GPR68 modulation on neuronal signaling and behavior. Further optimization of experimental conditions may be necessary depending on the specific research question and model system.
References
- 1. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Investigating Extracellular pH Sensing in Cells using MS48107
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS48107 is a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), a proton-sensing receptor that plays a crucial role in cellular responses to changes in extracellular pH.[1][2][3] Unlike direct pH indicators, this compound does not measure pH itself but rather enhances the sensitivity of GPR68 to proton concentrations. This makes it a valuable pharmacological tool to study the downstream signaling pathways and physiological effects of GPR68 activation in response to acidic conditions.
GPR68 is known to couple to multiple G protein signaling pathways, primarily Gs and Gq. Activation of the Gs pathway leads to the production of cyclic AMP (cAMP), while Gq activation results in the mobilization of intracellular calcium.[4] By potentiating the receptor's response to its natural ligand (protons), this compound allows for the investigation of these signaling events with greater sensitivity and at less extreme pH values.
These application notes provide detailed protocols for utilizing this compound to investigate GPR68-mediated cellular responses to extracellular pH changes, focusing on cAMP accumulation and calcium mobilization assays.
Data Presentation
The following tables summarize the quantitative data regarding the effect of this compound on GPR68 activation. The data is derived from concentration-response curves for protons in the absence and presence of this compound.
Table 1: Effect of this compound on Proton Potency (pEC50) for GPR68-mediated cAMP Production
| Concentration of this compound | pEC50 (-log[H⁺]) | Fold Shift in Proton Potency |
| Vehicle (0 µM) | 6.8 ± 0.1 | 1 |
| 1 µM | 7.1 ± 0.1 | ~2 |
| 3 µM | 7.3 ± 0.1 | ~3 |
| 10 µM | 7.5 ± 0.1 | ~5 |
Data are represented as mean ± SEM. The fold shift is calculated from the EC50 values.
Table 2: Allosteric Parameters of this compound at GPR68
| Parameter | Value | Description |
| α | >1 | Affinity cooperativity factor, indicating that this compound increases the affinity of GPR68 for protons. |
| β | >1 | Efficacy cooperativity factor, indicating that this compound increases the maximal response to protons. |
| log(αβ/KB) | 1.52 | A measure of the overall allosteric effect, indicating a 33-fold increase in allosteric activity compared to the parent compound, ogerin.[1] |
Experimental Protocols
Protocol 1: GPR68-Mediated cAMP Accumulation Assay using GloSensor™ Technology
This protocol describes how to measure the potentiation of proton-induced cAMP production by this compound in HEK293T cells transiently expressing GPR68 and a cAMP-sensitive luciferase (GloSensor™).
Materials:
-
HEK293T cells
-
Human GPR68 expression plasmid
-
GloSensor™-22F cAMP plasmid
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
GloSensor™ cAMP Reagent
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES), adjusted to various pH values (e.g., 8.0, 7.8, 7.6, 7.4, 7.2, 7.0, 6.8, 6.6, 6.4)
-
White, clear-bottom 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
One day before transfection, seed cells into 96-well plates at a density of 2 x 10⁴ cells per well.
-
On the day of transfection, prepare a transfection mix in Opti-MEM® containing the GPR68 expression plasmid and the GloSensor™-22F cAMP plasmid.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer at various pH values. Also, prepare a vehicle control (DMSO in assay buffer at each pH).
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the GloSensor™ cAMP Reagent.
-
Incubate the plate at room temperature for 2 hours to allow for reagent equilibration.
-
-
Compound Addition and Signal Detection:
-
Add the prepared this compound dilutions or vehicle control to the corresponding wells.
-
Incubate for 15-30 minutes at room temperature.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
For each pH value, plot the luminescence signal against the concentration of this compound.
-
To determine the effect of this compound on proton sensitivity, generate proton concentration-response curves in the presence of a fixed concentration of this compound and in the absence (vehicle).
-
Fit the concentration-response curves using a sigmoidal dose-response equation to determine the pEC50 values for protons.
-
Protocol 2: GPR68-Mediated Intracellular Calcium Mobilization Assay using a FLIPR® System
This protocol outlines the measurement of intracellular calcium mobilization in response to extracellular acidification, potentiated by this compound, using a FLIPR® (Fluorometric Imaging Plate Reader) system.
Materials:
-
HEK293T cells stably or transiently expressing GPR68
-
DMEM
-
FBS
-
FLIPR® Calcium Assay Kit (e.g., Calcium 6)
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES), adjusted to various pH values
-
Black-walled, clear-bottom 96-well or 384-well plates
-
FLIPR® system
Procedure:
-
Cell Plating:
-
Seed GPR68-expressing HEK293T cells into black-walled, clear-bottom microplates and culture overnight.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading buffer according to the manufacturer's protocol (e.g., FLIPR Calcium 6 Assay Kit).
-
Remove the culture medium and add the dye loading buffer to each well.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Assay Execution on FLIPR®:
-
Prepare a source plate containing various concentrations of this compound or vehicle in assay buffer at different pH values.
-
Place both the cell plate and the source plate into the FLIPR® instrument.
-
Program the FLIPR® to add the solutions from the source plate to the cell plate and immediately begin measuring fluorescence intensity.
-
Typically, a baseline fluorescence is recorded for a short period before the addition of the test solutions.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Generate proton concentration-response curves in the presence and absence of this compound to quantify the potentiation of the calcium response.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: GPR68 signaling pathways activated by extracellular protons and potentiated by this compound.
Caption: General experimental workflow for investigating GPR68 modulation by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS48107, a GPR68 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by decreases in extracellular pH.[1][2] GPR68 is implicated in a wide array of physiological and pathological processes, including cancer, inflammation, cardiovascular disease, and neurological functions.[3][4] The study of GPR68 has been accelerated by the development of selective pharmacological tools. MS48107 is a potent and selective positive allosteric modulator (PAM) of GPR68.[5] As a PAM, this compound enhances the receptor's response to its endogenous ligand (protons) by binding to a site distinct from the proton-binding site. This document provides detailed application notes and experimental protocols for the use of this compound in studying GPR68 signaling.
Mechanism of Action
This compound potentiates the proton-induced activation of GPR68. It exhibits positive cooperativity for both the affinity (α-cooperativity) and efficacy (β-cooperativity) of protons, meaning it increases the binding affinity of protons to GPR68 and enhances the maximal response of the receptor. GPR68 is known to couple to multiple G-protein signaling pathways, including Gs, Gq, Gi, and G12/13, depending on the cell type and context. This compound has been shown to potentiate Gs-mediated cAMP production.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species | Assay System | Reference |
| Allosteric Activity vs. Ogerin | 33-fold increase | Human | Gs-cAMP Production in HEK293T cells | |
| Allosteric Cooperativity | α > 1, β > 1 | Human | Gs-cAMP Production in HEK293T cells |
Table 2: Off-Target Activity of this compound
| Target | Activity | K_i (nM) | EC_50 (nM) | Reference |
| 5-HT2B Receptor | Weak Antagonist | 310 | - | |
| Melatonin Receptor 1 (MT1) | Weak Full Agonist | 5900 | 320 | |
| Melatonin Receptor 2 (MT2) | Weak Partial Agonist | 1100 | 540 |
Table 3: In Vivo Pharmacokinetics of this compound
| Parameter | Value | Species | Dosing | Reference |
| Brain Penetration | Readily crosses the blood-brain barrier | Mouse | 25 mg/kg, single intraperitoneal injection | |
| Plasma Exposure (0.5 h) | > 10 µM | Mouse | 25 mg/kg, single intraperitoneal injection | |
| Brain Exposure (0.5 h) | > 10 µM | Mouse | 25 mg/kg, single intraperitoneal injection |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways of GPR68 that can be modulated by this compound and a general workflow for studying its effects.
Figure 1: GPR68 Signaling Pathways Modulated by this compound.
Figure 2: General Experimental Workflow.
Experimental Protocols
Gs Signaling: cAMP Accumulation Assay
This protocol is adapted from methods used to characterize GPR68 PAMs and is suitable for measuring the potentiation of proton-induced cAMP production by this compound.
Materials:
-
HEK293T cells transiently or stably expressing human GPR68
-
GloSensor™ cAMP Reagent (Promega) or equivalent
-
This compound (stock solution in DMSO)
-
Assay buffer (e.g., HBSS) adjusted to various pH levels (e.g., pH 8.0, 7.4, 7.0, 6.8, 6.5)
-
White, clear-bottom 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed GPR68-expressing HEK293T cells in white, clear-bottom assay plates at a density of 20,000-40,000 cells per well and culture overnight.
-
GloSensor™ Reagent Addition: On the day of the assay, equilibrate the GloSensor™ cAMP Reagent to room temperature. Remove the cell culture medium and add the GloSensor™ reagent (prepared according to the manufacturer's instructions) to each well. Incubate for 2 hours at room temperature, protected from light.
-
This compound Pre-incubation: Prepare serial dilutions of this compound in the assay buffer at the desired pH (e.g., pH 7.4). A typical concentration range to test would be 10 nM to 30 µM. Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (DMSO) group.
-
Proton Stimulation: Prepare assay buffers at a range of pH values (e.g., from pH 8.0 down to 6.5). To initiate the assay, add the pH-adjusted buffers to the wells.
-
Signal Detection: Immediately measure luminescence using a plate-reading luminometer. Read the plate at multiple time points (e.g., every 2 minutes for 20-30 minutes) to capture the kinetic response.
-
Data Analysis: For each concentration of this compound, plot the luminescence signal against the proton concentration (calculated from the pH). Determine the EC50 for protons in the absence and presence of this compound to quantify the potentiation effect.
Gq Signaling: Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure the potentiation of proton-induced intracellular calcium release by this compound.
Materials:
-
Cells endogenously or recombinantly expressing GPR68 (e.g., HEK293, CHO, or A7r5 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
This compound (stock solution in DMSO)
-
Assay buffer (e.g., HBSS) adjusted to various pH levels
-
Black, clear-bottom 96-well or 384-well assay plates
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed cells in black, clear-bottom assay plates and culture overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium and add the loading buffer to the cells. Incubate for 45-60 minutes at 37°C, protected from light.
-
Cell Washing: Gently wash the cells with assay buffer (at a basal pH, e.g., 7.8 or 8.0) to remove excess dye. Leave a small volume of buffer in the wells to prevent drying.
-
Compound Addition and Baseline Reading: Place the plate in the fluorescence plate reader. Add serial dilutions of this compound (or vehicle) to the wells. Measure the baseline fluorescence for a few minutes.
-
Proton Stimulation and Signal Detection: Inject the pH-adjusted assay buffer to stimulate the cells. Immediately begin kinetic fluorescence readings for 2-5 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For each concentration of this compound, generate concentration-response curves for protons and calculate the fold-potentiation of the EC50.
Downstream Signaling: ERK Phosphorylation Western Blot
This protocol can be used to assess the effect of this compound on GPR68-mediated ERK phosphorylation.
Materials:
-
Cells expressing GPR68
-
This compound (stock solution in DMSO)
-
Serum-free cell culture medium
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to 80-90% confluency. Serum-starve the cells for 4-16 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Compound Treatment: Pre-treat cells with the desired concentrations of this compound or vehicle for 15-30 minutes.
-
Proton Stimulation: Replace the medium with serum-free medium adjusted to the desired acidic pH (e.g., pH 6.8) and incubate for a predetermined time (e.g., 5-15 minutes, to be optimized). Include a control at a non-stimulatory pH (e.g., pH 7.8).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total-ERK.
Conclusion
This compound is a valuable tool for investigating the physiological and pathophysiological roles of GPR68. Its potency, selectivity, and in vivo bioavailability make it suitable for a wide range of in vitro and in vivo studies. The protocols provided here offer a starting point for researchers to design and execute experiments to explore the complex biology of this important proton-sensing receptor. As with any experimental system, optimization of cell densities, compound concentrations, and incubation times is recommended to achieve the best results.
References
- 1. Mechanical and chemical activation of GPR68 probed with a genetically encoded fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Designing and Developing Functionally Selective Allosteric Modulators for GPR68 - Xi-Ping Huang [grantome.com]
- 5. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS48107 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS48107 is a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1][2][3][4] GPR68 is a proton-sensing receptor that is activated by acidic extracellular pH and is implicated in a variety of physiological and pathological processes, including cancer, inflammation, and mechanotransduction.[5] As a PAM, this compound enhances the sensitivity of GPR68 to proton activation, making it a valuable tool for studying the receptor's function in health and disease. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound binds to an allosteric site on GPR68, distinct from the proton-binding site. This binding event increases the affinity of the receptor for protons, thereby potentiating its activation at less acidic pH values than would normally be required. GPR68 is known to couple to multiple G protein signaling pathways, primarily Gαs, Gαq/11, and Gα12/13. Activation of these pathways leads to the production of second messengers such as cyclic AMP (cAMP), inositol phosphates (IPs), and the activation of the small GTPase RhoA, respectively.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| Allosteric Activity | 33-fold increased allosteric activity compared to ogerin | GloSensor™ cAMP assay in HEK293T cells | |
| Binding Affinity (Kb) | ~1-10 µM | cAMP assay in transfected HEK-293 cells | |
| Off-Target Activity | |||
| MT1 Receptor | EC50 = 320 nM (weak full agonist) | Not specified | |
| MT2 Receptor | EC50 = 540 nM (weak partial agonist) | Not specified | |
| 5-HT2B Receptor | Ki = 219 nM (moderate binding affinity, weak antagonist) | Not specified | |
| In Vivo Properties | Readily crosses the blood-brain barrier in mice. High exposure levels (>10 µM) in plasma and brain 0.5h post 25 mg/kg i.p. injection. | In vivo mouse studies |
Experimental Protocols
General Guidelines for Handling this compound
Solubility and Stock Solution Preparation:
This compound is soluble in DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). Store the stock solution at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 1: Gs Signaling – cAMP Accumulation Assay
This protocol is based on the Promega GloSensor™ cAMP Assay.
Materials:
-
Cells expressing GPR68 (e.g., HEK293T cells transiently or stably expressing GPR68)
-
GloSensor™ cAMP Reagent (Promega)
-
CO2-independent cell culture medium
-
This compound
-
Proton source (e.g., MES or HEPES buffered medium at various pH)
-
White, clear-bottom 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Cell Seeding: The day before the experiment, seed GPR68-expressing cells in white, clear-bottom assay plates at a density optimized for your cell line.
-
Reagent Equilibration: On the day of the assay, prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions in CO2-independent medium.
-
Cell Treatment:
-
Remove the cell culture medium from the wells.
-
Add the GloSensor™ cAMP Reagent-containing medium to the cells and incubate at room temperature for 2 hours to allow for reagent loading and signal equilibration.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer at various pH levels (e.g., ranging from pH 7.4 down to 6.5).
-
Add the this compound and pH-adjusted medium to the wells. Include appropriate controls (e.g., vehicle control at each pH, positive control such as forskolin).
-
-
Signal Detection:
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure luminescence using a plate-reading luminometer. Kinetic readings can also be performed to monitor the real-time cAMP production.
-
Protocol 2: Gq/11 Signaling – Inositol Phosphate (IP1) Accumulation Assay
This protocol is based on the Cisbio IP-One HTRF® Assay.
Materials:
-
Cells expressing GPR68
-
IP-One HTRF® Assay Kit (Cisbio)
-
Stimulation buffer (provided in the kit or a similar buffer containing LiCl)
-
This compound
-
Proton source (e.g., MES or HEPES buffered medium at various pH)
-
White 96-well or 384-well assay plates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding: Seed GPR68-expressing cells in white assay plates and culture overnight.
-
Cell Stimulation:
-
Remove the culture medium.
-
Add stimulation buffer containing LiCl to inhibit IP1 degradation.
-
Add serial dilutions of this compound prepared in stimulation buffer at various pH levels.
-
Incubate for the optimized time (e.g., 30-60 minutes) at 37°C.
-
-
Detection:
-
Add the HTRF® detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader according to the manufacturer's instructions.
Protocol 3: G12/13 Signaling – RhoA Activation Assay
This protocol is based on the Cytoskeleton, Inc. G-LISA™ RhoA Activation Assay.
Materials:
-
Cells expressing GPR68
-
G-LISA™ RhoA Activation Assay Kit (Cytoskeleton, Inc.)
-
This compound
-
Proton source (e.g., MES or HEPES buffered medium at various pH)
-
Standard cell culture equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture GPR68-expressing cells to the desired confluency.
-
Starve the cells in serum-free medium for 2-4 hours prior to the experiment.
-
Treat the cells with this compound in medium at various pH levels for a short period (e.g., 2-5 minutes), as RhoA activation is typically rapid.
-
-
Cell Lysis:
-
Quickly wash the cells with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided in the kit.
-
-
G-LISA™ Assay:
-
Follow the manufacturer's protocol for the G-LISA™ assay. This typically involves:
-
Adding cell lysates to the Rho-GTP affinity plate.
-
Incubating to allow active RhoA to bind.
-
Washing away unbound proteins.
-
Detecting the bound active RhoA using a specific primary antibody followed by a secondary antibody conjugated to HRP.
-
Adding a chemiluminescent substrate and measuring the signal with a luminometer.
-
-
Mandatory Visualization
GPR68 Signaling Pathways Modulated by this compound
Caption: GPR68 signaling pathways activated by protons and potentiated by this compound.
Experimental Workflow for Assessing this compound Activitydot
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Expression of GPR68, an Acid-Sensing Orphan G Protein-Coupled Receptor, in Breast Cancer [frontiersin.org]
Troubleshooting & Optimization
MS48107 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS48107.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound powder. What is the recommended solvent?
A1: For in vitro studies, this compound is highly soluble in DMSO. It can be dissolved at a concentration of 100 mg/mL, which is equivalent to 239.56 mM.[1] It is crucial to use fresh, newly opened DMSO as it is hygroscopic, and absorbed water can significantly impact the solubility of the compound.[1] To aid dissolution, ultrasonic treatment is recommended.[1]
Q2: My this compound solution in DMSO appears cloudy or has precipitated after storage. What should I do?
A2: Cloudiness or precipitation upon storage can occur. If you observe this, gentle heating and/or sonication can be used to redissolve the compound.[1] For long-term storage of stock solutions, it is recommended to store them at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]
Q3: I need to prepare this compound for an in vivo experiment. What formulation should I use?
A3: Preparing a stable and clear solution for in vivo administration requires a multi-component solvent system. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with co-solvents. For in vivo experiments, it is best to prepare the working solution fresh on the day of use. Two effective protocols are provided in the "Experimental Protocols" section below.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective positive allosteric modulator (PAM) of G protein-coupled receptor 68 (GPR68). It does not activate the receptor on its own but enhances the receptor's response to its native ligand, which are protons (extracellular acidity). GPR68 can couple to various G proteins, including Gs, Gq, Gi, and G12/13, to initiate downstream signaling cascades.
Q5: Is this compound selective for GPR68?
A5: Yes, this compound has been shown to be highly selective for GPR68 over other closely related proton-sensing GPCRs, neurotransmitter transporters, and hERG ion channels. It does exhibit some weak activity at MT1 and MT2 receptors and moderate binding affinity to the 5-HT2B receptor, where it acts as a weak antagonist.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Concentration Achieved | Molarity (approx.) | Notes |
| DMSO | 100 mg/mL | 239.56 mM | Requires ultrasonic treatment. Use of fresh DMSO is critical. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 5.99 mM | A clear solution is obtained. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 5.99 mM | A clear solution is obtained. |
Experimental Protocols
Protocol 1: In Vitro Stock Solution Preparation
-
Objective: To prepare a high-concentration stock solution of this compound for in vitro assays.
-
Materials:
-
This compound powder
-
Anhydrous, newly opened Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 10 µL of DMSO for every 1 mg of this compound).
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.
-
Store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month.
-
Protocol 2: In Vivo Formulation with PEG300 and Tween-80
-
Objective: To prepare a clear, injectable solution of this compound for in vivo administration.
-
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (for 1 mL of working solution):
-
Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until a uniform solution is achieved.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentration will be 2.5 mg/mL. This formulation results in a clear solution. It is recommended to prepare this working solution fresh on the day of the experiment.
-
Visualizations
Caption: GPR68 Signaling Pathway activated by protons and potentiated by this compound.
References
Technical Support Center: Optimizing MS48107 Concentration
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in effectively using MS48107, a selective inhibitor of MEK1/2, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, it prevents the phosphorylation and activation of its downstream targets, ERK1 and ERK2 (also known as MAPK3 and MAPK1), which are critical nodes in the RAS/RAF/MEK/ERK signaling pathway that regulates cell proliferation, survival, and differentiation.
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, we recommend performing a dose-response curve starting from a broad range, typically from 1 nM to 10 µM, to determine the IC50 (half-maximal inhibitory concentration). A common starting point for initial experiments is between 10 nM and 100 nM, as this range is effective in many sensitive cell lines.
Q3: How should I dissolve and store this compound?
A3: this compound should be dissolved in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. Note that the final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I confirm that this compound is active in my cells?
A4: The most direct method to confirm the activity of this compound is to assess the phosphorylation status of its direct downstream target, ERK1/2. A significant reduction in phosphorylated ERK1/2 (p-ERK1/2) levels upon treatment with this compound indicates successful target engagement. This is typically measured by Western blotting.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability or proliferation. | 1. Sub-optimal Concentration: The concentration used may be too low for the specific cell line. 2. Cell Line Insensitivity: The cell line may not depend on the MEK/ERK pathway for survival. 3. Compound Inactivity: The compound may have degraded due to improper storage or handling. | 1. Perform a Dose-Response Curve: Test a wider range of concentrations (e.g., 1 nM to 10 µM). 2. Confirm Target Engagement: Perform a Western blot to check for a decrease in p-ERK levels. If p-ERK is inhibited but there is no effect on viability, the pathway may not be critical for survival in that context. 3. Use Fresh Compound: Prepare a fresh stock solution from a new aliquot or vial. |
| High levels of cell death, even at low concentrations. | 1. Off-Target Effects: At high concentrations, the compound may have off-target cytotoxic effects. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. High Cell Line Sensitivity: The cell line may be exceptionally sensitive to MEK inhibition. | 1. Lower the Concentration Range: Focus on a lower dose range (e.g., 0.1 nM to 100 nM). 2. Check Solvent Concentration: Ensure the final DMSO concentration is below 0.1% and include a vehicle-only control. 3. Reduce Treatment Duration: Shorten the incubation time to assess the primary effects before widespread cell death occurs. |
| Inconsistent results between experiments. | 1. Variable Cell Conditions: Differences in cell passage number, confluency, or growth phase. 2. Inconsistent Compound Dilution: Errors in preparing serial dilutions. 3. Variable Incubation Times: Inconsistent treatment duration. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and seed them to reach a specific confluency (e.g., 60-70%) at the time of treatment. 2. Prepare Fresh Dilutions: Prepare fresh working solutions from the stock for each experiment. 3. Ensure Consistent Timing: Use a timer to ensure precise incubation periods. |
Quantitative Data: IC50 Values of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation in various human cancer cell lines after a 72-hour treatment period.
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Malignant Melanoma (BRAF V600E) | 8 |
| HCT116 | Colorectal Carcinoma (KRAS G13D) | 15 |
| MCF-7 | Breast Adenocarcinoma (WT BRAF/RAS) | > 1000 |
| Panc-1 | Pancreatic Carcinoma (KRAS G12D) | 25 |
Note: These values are for illustrative purposes and should be determined empirically for your specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Dose-Response Assay for Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus log[this compound concentration] to determine the IC50 value.
Protocol 2: Western Blot for p-ERK1/2 Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a short duration (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (T202/Y204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the p-ERK/total ERK ratio with increasing this compound concentration confirms target inhibition.
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Workflow for determining the IC50 of this compound using an MTT cell viability assay.
Caption: A troubleshooting flowchart for experiments where this compound shows no effect on cell viability.
potential off-target effects of MS48107
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MS48107, a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68). This guide focuses on understanding and mitigating potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of GPR68. It does not activate the receptor on its own but enhances the receptor's response to its endogenous ligand, which is protons (extracellular H+). This potentiation of proton-sensing makes GPR68 more sensitive to acidic conditions.
Q2: What are the known off-target activities of this compound?
This compound has been observed to interact with other receptors, which may lead to off-target effects in your experiments. The primary off-target activities are:
-
5-HT2B Receptor Antagonism: this compound acts as a weak antagonist at the serotonin 2B receptor.
-
Melatonin Receptor Agonism: this compound shows agonist activity at both MT1 and MT2 melatonin receptors.
Q3: What are the binding affinities and functional potencies of this compound at its off-targets?
The following table summarizes the quantitative data for the off-target activities of this compound.
| Target | Activity | Key Parameter | Value (nM) |
| 5-HT2B Receptor | Weak Antagonist | Ki | 310[1] |
| Binding Affinity | Ki | 219[1] | |
| MT1 Receptor | Weak Full Agonist | EC50 | 320[1] |
| Binding Affinity | Ki | 5900[1] | |
| MT2 Receptor | Weak Partial Agonist | EC50 | 540[1] |
| Binding Affinity | Ki | 1100 |
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound due to its off-target effects.
Issue 1: Unexpected changes in cell proliferation, fibrosis, or cardiovascular parameters.
-
Potential Cause: These effects may be linked to the antagonist activity of this compound at the 5-HT2B receptor. 5-HT2B receptor activation is known to be involved in processes like cardiac fibrosis and vascular smooth muscle cell proliferation. By antagonizing this receptor, this compound could inadvertently affect these pathways.
-
Troubleshooting Steps:
-
Confirm 5-HT2B Expression: Verify that your experimental system (cell line or tissue) expresses the 5-HT2B receptor.
-
Use a Selective 5-HT2B Antagonist: As a control, treat your cells with a known selective 5-HT2B antagonist (e.g., SB204741) to see if it phenocopies the unexpected effects observed with this compound.
-
Rescue Experiment: If possible, co-administer a 5-HT2B agonist to see if it can reverse the effects observed with this compound.
-
Issue 2: Alterations in circadian rhythms, sleep-wake cycles, or neuronal firing patterns.
-
Potential Cause: These observations could be a consequence of the agonist activity of this compound at MT1 and MT2 melatonin receptors. Melatonin receptors are key regulators of circadian rhythms and have widespread effects in the central nervous system.
-
Troubleshooting Steps:
-
Confirm Melatonin Receptor Expression: Check for the expression of MT1 and MT2 receptors in your experimental model.
-
Use a Melatonin Receptor Antagonist: Pre-treat your system with a non-selective melatonin receptor antagonist (e.g., luzindole) before adding this compound. If the unexpected effect is blocked, it is likely mediated by the melatonin receptors.
-
Time-of-Day Controls: For in vivo studies, consider the time of day when experiments are performed, as the endogenous melatonin levels can fluctuate and potentially influence the outcome.
-
Issue 3: Inconsistent or unexpected results in cAMP or Ca2+ signaling assays.
-
Potential Cause: The off-target activities of this compound can interfere with common second messenger readouts.
-
5-HT2B receptors are Gq-coupled, and their antagonism by this compound could dampen Ca2+ mobilization induced by any endogenous serotonin in your cell culture media.
-
MT1 and MT2 receptors are primarily Gi-coupled, and their agonism by this compound could lead to a decrease in cAMP levels, independent of GPR68 activation.
-
-
Troubleshooting Steps:
-
Characterize Basal Signaling: Measure basal cAMP and Ca2+ levels in your system in the presence and absence of this compound (without GPR68 stimulation).
-
Use Specific Inhibitors:
-
To isolate the GPR68-mediated Gs/cAMP pathway, you can try to block the Gi pathway using pertussis toxin (PTX).
-
To investigate Gq-mediated signaling, ensure your assay conditions minimize background serotonin levels.
-
-
Orthogonal Assays: Use an alternative assay that is less susceptible to these specific off-target interferences, if available.
-
Experimental Protocols
Protocol 1: Validating 5-HT2B Receptor Antagonism
This protocol is designed to confirm if the observed off-target effect is due to the 5-HT2B antagonist activity of this compound.
-
Objective: To determine if this compound can inhibit serotonin-induced signaling through the 5-HT2B receptor.
-
Methodology:
-
Cell Culture: Use a cell line endogenously expressing the 5-HT2B receptor or a recombinant cell line overexpressing the receptor.
-
Assay Principle: A functional assay measuring a downstream event of 5-HT2B activation, such as calcium mobilization or inositol phosphate (IP1) accumulation.
-
Procedure: a. Seed cells in a suitable microplate. b. Pre-incubate the cells with varying concentrations of this compound or a known 5-HT2B antagonist (positive control) for a specified time. c. Stimulate the cells with a concentration of serotonin that elicits a submaximal response (e.g., EC80). d. Measure the signaling output (e.g., fluorescence for calcium or FRET for IP1).
-
Data Analysis: Plot the response against the concentration of this compound to determine its inhibitory potency (IC50).
-
Protocol 2: Confirming MT1/MT2 Receptor Agonism
This protocol helps to verify if an unexpected cellular response is mediated by the agonist activity of this compound on melatonin receptors.
-
Objective: To measure the ability of this compound to activate MT1 and/or MT2 receptors.
-
Methodology:
-
Cell Culture: Utilize a cell line expressing MT1 or MT2 receptors.
-
Assay Principle: A cAMP inhibition assay is typically used, as melatonin receptors are primarily Gi-coupled.
-
Procedure: a. Seed cells in a microplate. b. Pre-treat cells with forskolin or another adenylyl cyclase activator to elevate intracellular cAMP levels. c. Add increasing concentrations of this compound or a known melatonin agonist (positive control). d. Incubate for a designated period. e. Lyse the cells and measure cAMP levels using a suitable kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the percentage of cAMP inhibition against the concentration of this compound to determine its EC50.
-
Signaling Pathways and Experimental Workflows
GPR68 On-Target Signaling Pathway
Caption: On-target signaling of GPR68 activated by protons and potentiated by this compound.
This compound Off-Target Signaling Pathways
Caption: Off-target signaling pathways of this compound at 5-HT2B and melatonin receptors.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
MS48107 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and experimental use of MS48107, a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68).[1][2] This means it binds to a site on the receptor that is different from the primary (orthosteric) binding site for the natural ligand (protons, H+). By doing so, this compound enhances the receptor's sensitivity to protons, potentiating its activation.[1] GPR68 is a proton-sensing receptor involved in various physiological processes, and its activation can trigger multiple downstream signaling pathways.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for both solid form and solutions are summarized in the table below. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: How should I prepare stock solutions and working solutions of this compound?
A3: For in vitro experiments, a stock solution can be prepared by dissolving this compound in DMSO. For in vivo studies, specific formulations are required to ensure solubility and bioavailability. It is recommended to prepare working solutions for in vivo experiments freshly on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Q4: Is this compound selective for GPR68?
A4: this compound demonstrates high selectivity for GPR68 over other closely related proton-sensing GPCRs. However, it is important to be aware of potential off-target effects. Studies have shown that this compound has a moderate binding affinity for the 5-HT2B receptor, where it acts as a weak antagonist. It also exhibits weak agonist activity at MT1 and MT2 receptors.
Data Presentation: Stability and Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Use within one month. |
Troubleshooting Guide
Issue 1: Inconsistent or no biological effect of this compound in my cell-based assay.
-
Possible Cause 1: Improper Storage or Handling.
-
Troubleshooting Step: Verify that this compound has been stored according to the recommended conditions (see table above). Avoid multiple freeze-thaw cycles of stock solutions. Prepare fresh working dilutions for each experiment.
-
-
Possible Cause 2: Suboptimal Agonist (Proton) Concentration.
-
Troubleshooting Step: As a PAM, this compound enhances the effect of the native agonist (protons). The observed potency of a PAM is dependent on the concentration of the agonist. Ensure your assay buffer pH is in a range where GPR68 is responsive but not maximally stimulated, allowing for potentiation by this compound. A pH of around 7.0-7.4 is often a suitable starting point.
-
-
Possible Cause 3: Low GPR68 Expression in the Cell Line.
-
Troubleshooting Step: Confirm the expression level of GPR68 in your chosen cell line using techniques like qPCR or Western blot. Consider using a cell line known to endogenously express GPR68 or a recombinant cell line overexpressing the receptor.
-
-
Possible Cause 4: Incorrect Assay Conditions.
-
Troubleshooting Step: Review the experimental protocol to ensure all parameters (cell density, incubation times, reagent concentrations) are optimal.
-
Issue 2: High background signal or apparent agonist activity of this compound alone.
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting Step: While this compound is selective, at high concentrations it may exhibit off-target activity. Perform a dose-response curve to determine the optimal concentration range. Consider using a lower concentration of this compound in combination with varying proton concentrations (pH levels) to confirm its PAM activity.
-
-
Possible Cause 2: Assay Interference.
-
Troubleshooting Step: Some compounds can interfere with assay readouts (e.g., fluorescence or luminescence). Run a control with this compound in a cell-free system to check for direct effects on the assay components.
-
Issue 3: Difficulty in dissolving this compound for in vivo studies.
-
Possible Cause: Poor Aqueous Solubility.
-
Troubleshooting Step: this compound has low aqueous solubility. For in vivo administration, it is crucial to use a suitable vehicle. A recommended formulation is a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare this solution by adding each component sequentially and ensuring the mixture is clear. Gentle warming or sonication can aid dissolution. Always prepare this formulation fresh before use.
-
Experimental Protocols
In Vitro cAMP Accumulation Assay for GPR68 Activation
This protocol is designed to measure the potentiation of proton-induced cAMP production by this compound in cells expressing GPR68, which couples to the Gs signaling pathway.
Materials:
-
HEK293 cells stably expressing human GPR68
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS, pH adjusted as required)
-
This compound
-
DMSO
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed GPR68-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations (e.g., 10-point dose-response from 10 pM to 100 µM).
-
Assay: a. Carefully remove the cell culture medium from the wells. b. Add 10 µL of assay buffer with varying pH (e.g., pH 7.4, 7.2, 7.0, 6.8) to different sets of wells to establish a proton dose-response. c. To test this compound, add 5 µL of the serially diluted compound solutions to the wells, followed by 5 µL of assay buffer at a fixed sub-maximal pH (e.g., pH 7.2). Include a vehicle control (DMSO in assay buffer). d. Incubate the plate at room temperature for 30 minutes.
-
cAMP Measurement: Follow the manufacturer's instructions for the chosen cAMP assay kit to lyse the cells and measure cAMP levels.
-
Data Analysis: Plot the cAMP levels against the pH or the concentration of this compound. For this compound, the data should demonstrate a potentiation of the cAMP signal at the sub-maximal pH, confirming its PAM activity.
In Vitro Calcium Flux Assay for GPR68 Activation
This protocol measures the potentiation of proton-induced intracellular calcium mobilization by this compound in cells where GPR68 couples to the Gq signaling pathway.
Materials:
-
CHO or HEK293 cells stably expressing human GPR68 and a promiscuous G-protein like Gα15.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
DMSO.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM).
-
Probenecid (optional, to prevent dye leakage).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed GPR68-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: a. Prepare the calcium dye loading solution according to the manufacturer's instructions, often including probenecid. b. Remove the culture medium and add the dye loading solution to each well. c. Incubate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay: a. Place the plate in the fluorescence plate reader and allow it to equilibrate. b. Add the diluted this compound solutions or vehicle control to the wells and incubate for 10-15 minutes. c. Establish a baseline fluorescence reading for 10-20 seconds. d. Inject an acidic solution to lower the pH of the assay buffer to a sub-maximal stimulatory level (e.g., to pH 7.0). e. Immediately measure the change in fluorescence intensity over time (typically 1-2 minutes).
-
Data Analysis: The increase in fluorescence intensity corresponds to intracellular calcium mobilization. Compare the peak fluorescence signal in the presence of this compound to the vehicle control to determine the potentiation of the calcium response.
Mandatory Visualizations
References
troubleshooting MS48107 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MS48107, a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of GPR68.[1][2] It functions by binding to a site on the GPR68 receptor that is distinct from the proton binding site. This allosteric binding increases the receptor's affinity for protons, thereby potentiating its activation in response to acidic conditions.[2][3] GPR68 is known to couple to multiple G protein signaling pathways, including Gs and Gq, leading to downstream signaling cascades.[3]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for GPR68, some off-target activities have been reported. It has a moderate binding affinity for the 5-HT2B receptor, where it acts as a weak antagonist (Ki of 310 nM). Additionally, this compound shows agonist activity at melatonin receptors MT1 (EC50 of 320 nM) and MT2 (EC50 of 540 nM). Researchers should consider the potential for these off-target effects in their experimental systems.
Q3: How should this compound be stored?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to use freshly prepared working solutions for in vivo experiments on the day of use to ensure optimal activity and avoid precipitation.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound.
Possible Cause 1: Suboptimal pH of the experimental medium.
As a PAM of the proton-sensing receptor GPR68, the activity of this compound is dependent on the extracellular pH. GPR68 is activated by acidic conditions. If the pH of your cell culture medium or buffer is not sufficiently acidic, you may observe reduced or no effect of this compound.
-
Recommendation: Ensure the pH of your experimental medium is in the optimal range for GPR68 activation (typically pH 6.8 to 7.4). Consider performing a pH titration experiment to determine the optimal pH for your specific assay.
Possible Cause 2: Compound precipitation.
This compound has limited aqueous solubility. If the compound precipitates out of solution, its effective concentration will be reduced, leading to inconsistent results.
-
Recommendation: Follow the recommended dissolution protocols carefully. Visually inspect solutions for any signs of precipitation before use. If precipitation is observed, gentle heating and/or sonication may be used to redissolve the compound. For in vivo studies, it is crucial to prepare fresh solutions daily.
Possible Cause 3: Improper storage and handling.
Degradation of this compound due to improper storage can lead to a loss of activity.
-
Recommendation: Adhere to the recommended storage conditions (-80°C for long-term, -20°C for short-term). Avoid repeated freeze-thaw cycles of stock solutions.
Issue 2: Unexpected or off-target effects observed.
Possible Cause: Expression of off-target receptors in the experimental system.
Your cell line or animal model may express receptors for which this compound has known off-target activity, such as 5-HT2B, MT1, or MT2 receptors.
-
Recommendation:
-
Characterize your experimental system to determine if it expresses 5-HT2B, MT1, or MT2 receptors.
-
If these receptors are present, consider using appropriate antagonists to block their activity and isolate the effects of this compound on GPR68.
-
Alternatively, use a cell line that does not endogenously express these off-target receptors.
-
Data Presentation
Table 1: Receptor Binding and Activity Profile of this compound
| Target | Activity | Affinity/Potency | Reference |
| GPR68 | Positive Allosteric Modulator | 33-fold increased allosteric activity compared to ogerin | |
| 5-HT2B | Weak Antagonist | Ki = 310 nM | |
| MT1 | Agonist | EC50 = 320 nM | |
| MT2 | Partial Agonist | EC50 = 540 nM |
Experimental Protocols
In Vivo Formulation Protocol
This protocol is recommended for preparing this compound for in vivo administration.
-
Prepare a stock solution of this compound in DMSO.
-
For a final solution, combine the following in order, ensuring each component is fully mixed before adding the next:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final concentration of this compound should be ≥ 2.5 mg/mL (5.99 mM) for a clear solution.
-
If precipitation occurs, use heat and/or sonication to aid dissolution.
-
It is recommended to prepare this working solution fresh on the day of the experiment.
Visualizations
References
Technical Support Center: MS48107 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS48107, a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68).[1][2] This guide focuses on addressing challenges that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What is the mechanism of action for this compound?
This compound is a positive allosteric modulator (PAM) of GPR68, a proton-sensing G protein-coupled receptor.[1][2] It does not activate the receptor on its own but enhances the receptor's response to its endogenous ligand, which is protons (extracellular acidity).[3] By binding to an allosteric site, this compound increases the affinity of GPR68 for protons, thereby potentiating downstream signaling pathways, such as Gs-cAMP production, in acidic environments.
dot
Caption: GPR68 Signaling Pathway Modulation by this compound.
2. My this compound is not dissolving properly for in vivo administration. What should I do?
This compound is a solid that can be challenging to dissolve. For in vivo experiments, a clear solution is essential to ensure accurate dosing and avoid precipitation. Here are some recommended solvent formulations:
-
Protocol 1: A multi-solvent system can be effective. Sequentially add 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This method can achieve a solubility of at least 2.5 mg/mL.
-
Protocol 2: For formulations requiring cyclodextrin, a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline) can also yield a clear solution with a solubility of at least 2.5 mg/mL.
Troubleshooting Tips:
-
Always use newly opened, anhydrous DMSO, as it is hygroscopic and water content can negatively impact solubility.
-
If precipitation occurs, gentle heating and/or sonication can help in dissolving the compound.
-
It is recommended to prepare the working solution fresh on the day of the experiment.
| Vehicle Component | Protocol 1 (% Volume) | Protocol 2 (% Volume) |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Saline | 45% | - |
| 20% SBE-β-CD in Saline | - | 90% |
| Achieved Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
3. I am observing unexpected toxicity or adverse effects in my animal models. What could be the cause?
While this compound is reported to be highly selective, off-target effects are a potential concern with any small molecule.
-
Off-Target Activity: this compound has shown some weak antagonist activity at the 5-HT2B receptor (Ki of 310 nM) and weak agonist activity at MT1 and MT2 melatonin receptors (EC50 of 320 nM and 540 nM, respectively). Depending on the dose and model system, these activities could contribute to unexpected phenotypes.
-
Dose and Formulation: High doses or issues with the formulation leading to poor bioavailability can sometimes result in toxicity. A single intraperitoneal injection of 25 mg/kg in mice resulted in high exposure levels in both plasma and brain. It is crucial to perform a dose-response study to determine the optimal therapeutic window.
-
Vehicle Effects: The vehicle used to dissolve this compound, particularly DMSO and Tween-80, can have their own biological effects. Always include a vehicle-only control group in your experiments to account for these potential effects.
| Off-Target | Activity | Ki / EC50 (nM) |
| 5-HT2B | Weak Antagonist | 310 |
| MT1 Receptor | Weak Full Agonist | 320 |
| MT2 Receptor | Weak Partial Agonist | 540 |
4. I am not seeing the expected efficacy in my in vivo model. How can I troubleshoot this?
A lack of efficacy can stem from several factors, from the compound's properties to the experimental design.
-
Bioavailability and Brain Penetration: this compound is reported to be bioavailable and brain-penetrant in mice. However, factors such as the route of administration and the specific animal model can influence its distribution. A 25 mg/kg IP injection in Swiss Albino mice showed high plasma and brain exposure for up to 2 hours. Consider performing pharmacokinetic studies in your specific model.
-
Target Engagement: Confirm that this compound is reaching its target GPR68 in the tissue of interest. This can be assessed by measuring downstream signaling markers, such as cAMP levels, in tissue samples.
-
pH-Dependence: The activity of this compound is dependent on an acidic microenvironment to potentiate GPR68 signaling. If your disease model does not involve a localized decrease in pH, the potentiation effect of this compound may be limited.
-
GPR68 Expression: Ensure that your target tissue or cell type expresses GPR68 at sufficient levels. GPR68 expression is widespread but is most abundant in the brain.
dot
References
Technical Support Center: MS48107 and Melatonin Receptors
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of MS48107 in experiments involving the MT1 and MT2 melatonin receptors.
Data Presentation: this compound Activity at MT1 and MT2 Receptors
This compound is primarily characterized as a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68). However, it also exhibits weak agonist activity at melatonin receptors MT1 and MT2.[1][2] The following tables summarize the quantitative data regarding its binding affinity and functional potency at these receptors.
| Receptor | Binding Affinity (Ki) | Reference |
| MT1 | 5900 nM | [1] |
| MT2 | 1100 nM | [1] |
| Receptor | Functional Assay | Parameter | Value | Reference |
| MT1 | Agonist Activity | EC50 | 320 nM (full agonist) | [1] |
| MT2 | Agonist Activity | EC50 | 540 nM (partial agonist) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques for characterizing melatonin receptor ligands.
Radioligand Binding Assay for MT1/MT2 Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the MT1 and MT2 receptors through competitive binding with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human MT1 or MT2 receptors
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Radioligand: [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin
-
Non-specific binding control: 10 µM melatonin
-
This compound stock solution (in DMSO)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target receptor to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 10-20 µ g/well .
-
-
Assay Setup:
-
In a 96-well plate, add binding buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd.
-
Add serial dilutions of this compound to the appropriate wells.
-
For determining non-specific binding, add 10 µM melatonin.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GloSensor™ cAMP Assay for Functional Activity
This protocol measures the effect of this compound on cAMP levels in cells expressing MT1 or MT2 receptors, which are Gi-coupled receptors whose activation typically leads to a decrease in intracellular cAMP.
Materials:
-
HEK293 cells co-transfected with the MT1 or MT2 receptor and the pGloSensor™-22F cAMP plasmid.
-
CO2-independent cell culture medium.
-
GloSensor™ cAMP Reagent.
-
Forskolin (to stimulate cAMP production).
-
This compound stock solution (in DMSO).
-
White, clear-bottom 96-well or 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Preparation:
-
Plate the transfected HEK293 cells in the assay plates and incubate overnight.
-
-
Reagent Preparation and Equilibration:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Replace the cell culture medium with the GloSensor™ cAMP Reagent-containing medium.
-
Equilibrate the plate at room temperature for 2 hours.
-
-
Assay Procedure:
-
Add forskolin to all wells (except for the negative control) to induce cAMP production.
-
Add serial dilutions of this compound to the appropriate wells.
-
Incubate for 15-20 minutes at room temperature.
-
-
Detection:
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control.
-
Plot the luminescence signal as a function of this compound concentration and fit the data to a dose-response curve to determine the EC50 and Emax values.
-
PathHunter® β-Arrestin Recruitment Assay
This assay determines if this compound induces the recruitment of β-arrestin to the MT1 or MT2 receptors, a key step in GPCR desensitization and signaling.
Materials:
-
PathHunter® cell line co-expressing the MT1 or MT2 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell plating reagent.
-
This compound stock solution (in DMSO).
-
PathHunter® Detection Reagents.
-
White-walled, clear-bottom assay plates.
-
Chemiluminescent plate reader.
Procedure:
-
Cell Plating:
-
Plate the PathHunter® cells in the assay plates and incubate for the recommended time (typically 24-48 hours).
-
-
Compound Addition:
-
Add serial dilutions of this compound to the appropriate wells.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Prepare the PathHunter® Detection Reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Reading:
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal as a function of this compound concentration and fit the data to a dose-response curve to determine the EC50 for β-arrestin recruitment.
-
Troubleshooting Guides and FAQs
Question 1: Why am I not observing a significant response in my functional assay with this compound?
Answer: Several factors could contribute to a weak or absent response:
-
Weak Agonist Nature: this compound is a weak agonist at MT1 and MT2 receptors, meaning it has low efficacy and potency. Ensure your assay is sensitive enough to detect subtle changes.
-
Solubility Issues: this compound has limited aqueous solubility. Ensure it is fully dissolved in your stock solution (e.g., in 100% DMSO) and that the final concentration of DMSO in your assay is consistent and low (typically <0.5%) to avoid precipitation. Sonication or gentle heating may aid dissolution.
-
Cell Health and Receptor Expression: The health of your cells and the expression level of the receptors are critical. Use cells with a low passage number and confirm receptor expression levels.
-
Assay Conditions: Optimize assay parameters such as cell density, incubation time, and reagent concentrations. For cAMP assays, the level of forskolin stimulation can significantly impact the window to detect an inhibitory response from a weak agonist.
Question 2: My dose-response curve for this compound is not sigmoidal or has a very shallow slope. What could be the cause?
Answer: This is a common observation for weak or partial agonists.
-
Partial Agonism: At the MT2 receptor, this compound is a partial agonist, meaning it cannot elicit the full biological response even at saturating concentrations. This will result in a lower Emax and potentially a shallower curve.
-
Low Potency: The relatively high EC50 values (in the nanomolar range) indicate low potency. You may need to use a wider range of concentrations to define the top and bottom plateaus of the curve.
-
Compound Instability: Ensure the compound is stable in your assay medium. Consider the possibility of degradation over the incubation period.
-
Off-Target Effects: At high concentrations, this compound might have off-target effects that could interfere with the assay readout. It is known to have moderate binding affinity for the 5-HT2B receptor, where it acts as a weak antagonist.
Question 3: How can I improve the signal-to-noise ratio in my experiments with this compound?
Answer: Improving the signal-to-noise ratio is key when working with weak agonists.
-
Increase Receptor Expression: If possible, use a cell line with higher expression of the target receptor. However, be aware that over-expression can sometimes lead to artifacts.
-
Optimize Reagent Concentrations: Titrate the concentrations of your detection reagents and, for cAMP assays, the concentration of forskolin to find the optimal assay window.
-
Use a Sensitive Detection System: Ensure your plate reader is sensitive enough for the assay you are performing. For luminescence-based assays, a dedicated luminometer is often more sensitive than a multi-mode reader.
-
Minimize Variability: Pay close attention to pipetting accuracy, cell plating uniformity, and consistent incubation times to reduce well-to-well variability.
Question 4: What are the recommended storage and handling conditions for this compound?
Answer: Proper storage is crucial for maintaining the integrity of the compound.
-
Stock Solution Storage: Store stock solutions of this compound at -20°C or -80°C. MedChemExpress suggests that at -20°C, it should be used within one month, and at -80°C, within six months.
-
Handling: this compound is a powder. Handle it in a well-ventilated area and avoid inhalation of dust. For preparing stock solutions, dissolve in an appropriate solvent like DMSO.
Visualizations
Signaling Pathway of MT1/MT2 Receptors
The following diagram illustrates the canonical G-protein-dependent signaling pathway for MT1 and MT2 receptors, which are coupled to Gi proteins. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
Caption: Canonical Gi-coupled signaling pathway for MT1/MT2 receptors.
Experimental Workflow for Functional Agonist Assay
This diagram outlines the general workflow for conducting a functional agonist assay, such as a cAMP or β-arrestin recruitment assay, to characterize the activity of this compound.
Caption: General workflow for a functional agonist assay.
Logical Relationship for Troubleshooting Weak Agonist Activity
This diagram presents a logical troubleshooting guide for experiments where weak agonist activity is expected but not observed.
References
interpreting data from MS48107 treated samples
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting data from samples treated with MS48107, a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68).[1][2][3][4] Its primary mechanism of action is to allosterically increase the affinity of GPR68 for its endogenous ligand, which are protons (H+).[3] This potentiation of proton sensing leads to the modulation of GPR68-mediated signaling pathways. This compound was developed through a comprehensive structure-activity relationship (SAR) study based on the scaffold of the first-in-class GPR68 PAM, ogerin, and exhibits a 33-fold increased allosteric activity compared to its predecessor.
Q2: What are the key advantages of using this compound in research?
A2: this compound offers several advantages for studying GPR68:
-
High Potency and Selectivity: It is a potent PAM of GPR68 and shows high selectivity over other closely related proton-sensing GPCRs.
-
In Vitro and In Vivo Utility: The compound is suitable for both cell-based assays and in vivo studies in animal models.
-
Brain Penetrance: this compound can cross the blood-brain barrier, making it a valuable tool for investigating the role of GPR68 in the central nervous system.
-
Improved Chemical Tool: It represents an enhanced chemical probe for dissecting the physiological and pathophysiological functions of GPR68 compared to earlier modulators like ogerin.
Q3: What are the known off-target effects of this compound?
A3: this compound has been profiled for off-target activities and has been found to be highly selective for GPR68. However, it does exhibit some weak interactions with other receptors at higher concentrations. Specifically, it has a moderate binding affinity for the 5-HT2B receptor (Ki of 219 nM) where it acts as a weak antagonist (Ki of 310 nM). It also shows weak agonist activity at the MT1 and MT2 melatonin receptors with EC50 values of 320 nM and 540 nM, respectively.
Troubleshooting Guide
Issue 1: Inconsistent or no response in cell-based assays.
-
Possible Cause 1: Suboptimal pH. GPR68 is a proton-sensing receptor, and its activation is pH-dependent. The receptor is almost silent at a pH of 7.8 and is fully activated at a pH of 6.8.
-
Solution: Ensure that your assay buffer is at the optimal pH for GPR68 activation when studying the effects of this compound. A pH titration experiment is recommended to determine the optimal pH for your specific cell system.
-
-
Possible Cause 2: Low GPR68 expression. The cell line used may not endogenously express GPR68 at a high enough level, or the transfection efficiency of a GPR68 expression plasmid may be low.
-
Solution: Verify GPR68 expression levels using techniques such as qPCR or Western blotting. If using a transient transfection system, optimize the transfection protocol. The use of a stable cell line expressing GPR68 is recommended for consistent results.
-
-
Possible Cause 3: Compound solubility issues. this compound may precipitate out of solution, especially at higher concentrations.
-
Solution: Prepare fresh dilutions of this compound for each experiment. If solubility issues are suspected, the use of a small percentage of DMSO in the final assay medium can help. For in vivo preparations, specific solvent formulations are recommended (see Experimental Protocols).
-
Issue 2: Unexpected results in vivo.
-
Possible Cause 1: Pharmacokinetic variability. The bioavailability and brain penetration of this compound can vary between individual animals.
-
Solution: It is advisable to perform a pilot pharmacokinetic study to determine the optimal dosing and time points for your specific animal model and experimental paradigm. A single intraperitoneal injection of 25 mg/kg in mice has been shown to result in high exposure in both plasma and brain.
-
-
Possible Cause 2: Off-target effects. While highly selective, the weak off-target activities of this compound (e.g., at 5-HT2B and melatonin receptors) could contribute to the observed phenotype, especially at higher doses.
-
Solution: Include appropriate control experiments to rule out the involvement of these off-target receptors. This may involve the use of specific antagonists for the potential off-target receptors in combination with this compound.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Receptor/Channel | Species | Reference |
| GPR68 Allosteric Activity | 33-fold > ogerin | GPR68 | Human | |
| 5-HT2B Binding Affinity (Ki) | 219 nM | 5-HT2B | Not Specified | |
| 5-HT2B Antagonist Activity (Ki) | 310 nM | 5-HT2B | Not Specified | |
| MT1 Agonist Activity (EC50) | 320 nM | MT1 | Not Specified | |
| MT2 Agonist Activity (EC50) | 540 nM | MT2 | Not Specified | |
| MT1 Binding Affinity | 5900 nM | MT1 | Not Specified | |
| MT2 Binding Affinity | 1100 nM | MT2 | Not Specified |
Table 2: In Vivo Properties of this compound
| Parameter | Details | Species | Reference |
| Bioavailability | Orally bioavailable and brain-penetrant | Mouse | |
| Dosing | 25 mg/kg single intraperitoneal injection | Mouse | |
| Exposure | High levels (>10 µM) in plasma and brain at 0.5h, maintained for 2h | Mouse |
Experimental Protocols
Protocol 1: GloSensor cAMP Assay for GPR68 PAM Activity
This protocol is adapted from the methodology used in the characterization of this compound.
-
Cell Culture and Transfection:
-
HEK293T cells are co-transfected with a GPR68 expression plasmid and a GloSensor cAMP plasmid using a suitable transfection reagent.
-
-
Assay Preparation:
-
24 hours post-transfection, plate the cells in a white, clear-bottom 96-well plate.
-
Allow cells to attach for at least 6 hours.
-
Replace the culture medium with a CO2-independent medium containing the GloSensor cAMP reagent.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the compound to the wells.
-
Prepare a range of pH-adjusted buffers to stimulate the proton-sensing activity of GPR68.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Proton concentration-response curves are generated in the absence and presence of different concentrations of this compound.
-
-
Data Analysis:
-
The data is analyzed using a standard allosteric operational model to determine the affinity cooperativity (α) and efficacy cooperativity (β) of this compound.
-
Protocol 2: Preparation of this compound for In Vivo Dosing
For in vivo experiments, proper solubilization of this compound is critical. The following formulation has been reported:
-
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Preparation Steps:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
Sequentially add PEG300, Tween-80, and Saline, ensuring the solution is clear at each step.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of the experiment.
-
Mandatory Visualization
Caption: GPR68 signaling pathway modulated by this compound.
Caption: Experimental workflows for this compound characterization.
References
MS48107 Technical Support Center: A Guide to Preventing Precipitation
For researchers, scientists, and drug development professionals utilizing MS48107, maintaining its solubility in aqueous solutions is critical for experimental success. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges with this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for an initial stock solution of this compound is DMSO. It is soluble in DMSO up to 100 mg/mL (239.56 mM).[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[1]
Q2: My this compound precipitated out of the aqueous buffer during my experiment. What are the likely causes?
A2: Precipitation of this compound in aqueous solutions can occur due to several factors:
-
High Final Concentration: The aqueous solubility of this compound is limited. Exceeding its solubility limit in the final experimental buffer is a common cause of precipitation.
-
Improper Solution Preparation: The order of solvent addition and thorough mixing at each step are critical for maintaining solubility when preparing aqueous solutions from a DMSO stock.
-
Buffer Composition and pH: The composition and pH of the aqueous buffer can influence the solubility of this compound.
-
Temperature Changes: A decrease in temperature during the experiment can reduce the solubility of the compound, leading to precipitation.
-
Extended Storage of Diluted Solutions: Working solutions of this compound in aqueous buffers are best prepared fresh for each experiment.
Q3: How can I redissolve precipitated this compound in my stock solution or during aqueous solution preparation?
A3: If precipitation occurs, gentle heating and/or sonication can be employed to aid in the dissolution of this compound.[1] Apply gentle heat and use a sonicator bath until the solution becomes clear. However, be cautious with heat-sensitive experimental systems.
Troubleshooting Guide
This section provides detailed protocols for preparing aqueous solutions of this compound and troubleshooting steps to prevent precipitation.
Preparing Aqueous Working Solutions
Two primary protocols are recommended for preparing aqueous solutions of this compound for in vitro and in vivo experiments. These methods utilize co-solvents to enhance the solubility of the compound.
Table 1: Recommended Formulations for Aqueous Solutions of this compound
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (5.99 mM)[1][2] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL (5.99 mM) |
Experimental Protocols
This protocol is suitable for experiments where the use of these co-solvents is acceptable.
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, start with 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and ensure it is homogenously mixed.
-
Add 450 µL of saline to reach the final volume of 1 mL. Mix until a clear solution is obtained.
This protocol is an alternative that may be preferable for certain biological systems.
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% solution of SBE-β-CD in saline.
-
To prepare 1 mL of the final working solution, start with 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly until a clear solution is achieved.
Troubleshooting Precipitation Issues
Storage and Handling Recommendations
-
Stock Solutions: Aliquot and store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.
-
Working Solutions: It is highly recommended to prepare aqueous working solutions of this compound fresh on the day of the experiment.
By following these guidelines and protocols, researchers can minimize the risk of this compound precipitation and ensure the reliability and reproducibility of their experimental results.
References
Validation & Comparative
A Head-to-Head Comparison of MS48107 and Ogerin for GPR68 Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key positive allosteric modulators (PAMs) of the G protein-coupled receptor 68 (GPR68): MS48107 and its parent compound, Ogerin. GPR68, also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor implicated in a variety of physiological and pathological processes, making its modulation a significant area of research. This document synthesizes experimental data to offer an objective overview of the performance, characteristics, and experimental considerations for both compounds.
Executive Summary
This compound, a derivative of Ogerin, has emerged as a more potent and selective positive allosteric modulator of GPR68.[1][2] Experimental data reveals that this compound exhibits a 33-fold increase in allosteric activity compared to Ogerin, establishing it as a superior tool for in-depth studies of GPR68 function both in vitro and in vivo.[1][2] Both compounds facilitate the potentiation of proton-induced GPR68 signaling, but the enhanced potency of this compound offers a distinct advantage for achieving significant modulation at lower concentrations.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for this compound and Ogerin based on available experimental data.
| Parameter | This compound | Ogerin | Reference(s) |
| Type of Modulation | Positive Allosteric Modulator (PAM) | Positive Allosteric Modulator (PAM) | [1] |
| Relative Potency | ~33-fold more potent than Ogerin | - | |
| pEC50 | Not explicitly reported, but significantly higher than Ogerin | 6.83 | |
| Selectivity | High selectivity for GPR68 over other proton-sensing GPCRs (GPR4, GPR65) and a panel of other receptors and transporters. | Selective for GPR68 over GPR4 and GPR65. | |
| In Vivo Bioavailability | Brain-penetrant in mice. | Demonstrates in vivo activity in mice. |
Signaling Pathways and Mechanism of Action
GPR68 is known to couple to multiple G protein signaling pathways, primarily Gq and Gs, upon activation by extracellular protons (low pH). Both this compound and Ogerin act as positive allosteric modulators, meaning they bind to a site on the receptor distinct from the proton binding site and enhance the receptor's response to proton stimulation.
Gq Signaling Pathway
Activation of the Gq pathway by GPR68 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a response that can be measured in cellular assays.
Gs Signaling Pathway
The Gs pathway, upon activation by GPR68, stimulates adenylyl cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
Experimental Protocols
The characterization and comparison of this compound and Ogerin typically involve cell-based assays that measure the downstream consequences of GPR68 activation. The following are detailed methodologies for key experiments.
cAMP Production Assay (Gs Pathway)
This assay quantifies the production of cyclic AMP following GPR68 activation. The GloSensor™ cAMP Assay is a commonly used method.
Objective: To measure the potentiation of proton-induced cAMP production by this compound and Ogerin in cells expressing GPR68.
Materials:
-
HEK293 cells stably expressing human GPR68.
-
GloSensor™ cAMP Reagent (Promega).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and Ogerin stock solutions in DMSO.
-
Proton source (e.g., acidic buffer).
-
384-well white, clear-bottom assay plates.
-
Luminometer.
Protocol:
-
Cell Plating: Seed GPR68-expressing HEK293 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight.
-
Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Dye Loading: Remove the culture medium and add the GloSensor™ reagent to each well. Incubate for 2 hours at room temperature.
-
Compound Addition: Prepare serial dilutions of this compound and Ogerin in assay buffer. Add the compounds to the respective wells.
-
Stimulation: Add the acidic buffer (proton source) to all wells to stimulate GPR68.
-
Measurement: Measure luminescence immediately and kinetically over a period of 15-30 minutes using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the potency (e.g., pEC50) and efficacy.
Intracellular Calcium Mobilization Assay (Gq Pathway)
This assay measures the increase in intracellular calcium concentration upon GPR68 activation using a calcium-sensitive fluorescent dye. The FLIPR® (Fluorometric Imaging Plate Reader) system is frequently used for this purpose.
Objective: To determine the potentiation of proton-induced intracellular calcium release by this compound and Ogerin.
Materials:
-
HEK293 cells stably expressing human GPR68.
-
FLIPR® Calcium Assay Kit (e.g., Calcium 6 Assay Kit, Molecular Devices).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and Ogerin stock solutions in DMSO.
-
Proton source (e.g., acidic buffer).
-
384-well black, clear-bottom assay plates.
-
FLIPR® instrument.
Protocol:
-
Cell Plating: Seed GPR68-expressing HEK293 cells into 384-well plates and incubate overnight.
-
Dye Loading: Prepare the calcium-sensitive dye solution according to the kit instructions and add it to the cells. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and Ogerin in a separate compound plate.
-
Measurement: Place both the cell plate and the compound plate into the FLIPR® instrument. The instrument will first add the compounds to the cells and then, after a short incubation, add the acidic buffer to stimulate the receptor.
-
Data Acquisition: The FLIPR® instrument measures the fluorescence intensity before and after the addition of the stimulus in real-time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the data to determine the potency and efficacy of the compounds.
Conclusion
The development of this compound represents a significant advancement in the pharmacological toolkit for studying GPR68. Its superior potency of 33-fold over Ogerin allows for more robust and specific modulation of the receptor, making it an invaluable tool for elucidating the complex roles of GPR68 in health and disease. While Ogerin was a crucial first-in-class molecule, this compound is the current modulator of choice for researchers requiring high potency and selectivity. This guide provides the necessary data and protocols to aid in the informed selection and application of these compounds in future GPR68 research.
References
A Comparative Guide to the Efficacy of MS48107 and Other GPR68 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of MS48107 with other known Positive Allosteric Modulators (PAMs) of the G protein-coupled receptor 68 (GPR68), a proton-sensing receptor implicated in a variety of physiological and pathological processes. The information presented herein is intended to assist researchers in selecting the most appropriate chemical tools for their in vitro and in vivo studies of GPR68.
GPR68 and its Allosteric Modulation
G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by extracellular acidification.[1] It is widely expressed in various tissues, with the highest abundance in the brain, particularly the hippocampus.[1] GPR68 couples to multiple G protein signaling pathways, including Gs, Gq, Gi, and G12/13, making it a complex and intriguing therapeutic target.[1] The development of selective ligands to probe the function of GPR68 has been challenging. Positive allosteric modulators (PAMs) offer a nuanced approach to enhancing the receptor's activity in response to its endogenous ligand, protons. These modulators bind to a site distinct from the proton-binding site and can increase the affinity and/or efficacy of the receptor for protons.[1]
Comparative Efficacy of GPR68 PAMs
Several small molecules have been identified as GPR68 PAMs, with this compound, ogerin, and the benzodiazepine lorazepam being the most notable. The following table summarizes their comparative efficacy based on available experimental data. The primary method for quantifying the efficacy of these PAMs has been the GloSensor™ cAMP assay in HEK293T cells, which measures the potentiation of proton-induced Gs-cAMP signaling.[1]
| Compound | Type | Allosteric Activity (log(αβ/KB)) | Affinity Cooperativity (log α) | Binding Affinity (-log KB) | Selectivity | In Vivo Bioavailability | Key Findings |
| This compound | Ogerin Analog | 6.83 | 1.15 | 5.16 | High selectivity over related proton-sensing GPCRs and 48 other common drug targets. | Yes, brain-penetrant in mice. | 33-fold increased allosteric activity compared to ogerin. |
| Ogerin | First-in-class GPR68 PAM | 5.31 | 0.49 | 4.61 | Selective for GPR68 over GPR4 and GPR65. | Yes, demonstrated in vivo activity in mice. | The first selective small-molecule PAM for GPR68. |
| Lorazepam | Benzodiazepine | Not available | Not available | Not available | Non-selective, also a potent modulator of GABAA receptors. | Yes | Identified as a GPR68 PAM through yeast-based screening; activates PKA and MAP kinase pathways. Stimulates intracellular calcium mobilization in a dose-dependent manner (1–100 µM). |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: GPR68 Signaling Pathways.
Caption: GloSensor cAMP Assay Workflow.
Experimental Protocols
The primary assay used for quantifying the efficacy of GPR68 PAMs is the GloSensor™ cAMP Assay. Below is a detailed protocol based on the manufacturer's technical manual and methodologies cited in the referenced literature.
GloSensor™ cAMP Assay for GPR68 PAM Efficacy
Objective: To measure the potentiation of proton-induced cAMP production by GPR68 PAMs in a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids for human GPR68 and GloSensor™-22F cAMP
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
White, clear-bottom 384-well assay plates
-
GloSensor™ cAMP Reagent (Promega)
-
Assay buffer (e.g., HBSS) with varying pH levels
-
GPR68 PAMs (this compound, ogerin, lorazepam)
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Co-transfect the cells with the GPR68 and GloSensor™-22F cAMP plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cell Plating:
-
24 hours post-transfection, detach the cells and resuspend them in fresh medium.
-
Plate the cells in white, clear-bottom 384-well plates at a density of approximately 20,000 cells per well.
-
Incubate the plates for an additional 24 hours.
-
-
Assay Protocol:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's protocol.
-
Remove the culture medium from the cells and add the GloSensor™ cAMP Reagent-containing medium.
-
Equilibrate the cells with the reagent for 2 hours at room temperature.
-
Prepare serial dilutions of the GPR68 PAMs in assay buffers of varying pH (e.g., from pH 7.8 down to pH 6.0).
-
Add the PAM solutions and the proton (acidic buffer) stimuli to the cells.
-
Measure luminescence immediately and kinetically for a defined period (e.g., 20 minutes) using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the intracellular cAMP concentration.
-
Normalize the data to the response induced by protons alone.
-
Fit the concentration-response curves using a standard allosteric operational model in a suitable software (e.g., GraphPad Prism) to determine the log(αβ/KB), log α, and -log KB values for each PAM.
-
Conclusion
The available data strongly indicate that This compound is a highly potent and selective GPR68 PAM , exhibiting a 33-fold greater allosteric activity than the first-in-class PAM, ogerin. Its high selectivity and in vivo bioavailability make it an excellent tool for investigating the physiological and pathophysiological roles of GPR68. Ogerin remains a valuable and selective tool, particularly for studies aiming to validate findings with a different chemical scaffold. Lorazepam, while demonstrating GPR68 PAM activity, is non-selective, which may confound experimental results due to its well-established effects on GABAA receptors. Researchers should carefully consider the specific requirements of their experimental design when selecting a GPR68 PAM, with this compound representing the most advanced and potent option currently available for targeted GPR68 modulation.
References
A Comparative Guide to the Selectivity of GPR68 Modulators: MS48107, Ogerin, and Lorazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the positive allosteric modulator (PAM) MS48107 with other known GPR68 modulators, namely ogerin and lorazepam. The focus of this document is to objectively evaluate the selectivity of this compound for the G protein-coupled receptor 68 (GPR68), supported by available experimental data. This guide is intended to assist researchers in selecting the most appropriate chemical tool for their studies of GPR68 function and pharmacology.
Introduction to GPR68 and its Modulators
G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor activated by extracellular acidification. It is involved in a variety of physiological and pathological processes, including pH homeostasis, inflammation, and cancer.[1] The discovery of selective modulators for GPR68 is crucial for elucidating its biological roles and for the development of novel therapeutics.
This guide focuses on three key modulators:
-
This compound: A potent and selective positive allosteric modulator of GPR68.[2]
-
Ogerin: The parent compound from which this compound was developed, also a selective GPR68 PAM.[3]
-
Lorazepam: A benzodiazepine better known for its action on GABA-A receptors, which has been identified as a non-selective GPR68 PAM.[4][5]
Comparative Selectivity and Potency
The selectivity of a compound for its intended target over other biological molecules is a critical factor in its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the available quantitative data for this compound, ogerin, and lorazepam.
| Compound | Target | Assay Type | Potency (pEC50) | Reference |
| This compound | GPR68 | cAMP Assay | Potent PAM | |
| Ogerin | GPR68 | Calcium Mobilization | 6.83 | |
| Lorazepam | GPR68 | cAMP Production | Allosteric Modulator |
Table 1: Potency of Modulators at GPR68.
| Compound | Off-Target | Assay Type | Affinity (Ki) | Functional Effect | Reference |
| This compound | 5-HT2B Receptor | Binding Assay | 219 nM | Weak Antagonist (Ki = 310 nM) | |
| MT1 Receptor | Functional Assay | EC50 = 320 nM | Weak Full Agonist | ||
| MT2 Receptor | Functional Assay | EC50 = 540 nM | Weak Partial Agonist | ||
| Ogerin | Adenosine A2A Receptor | Binding Assay | 220 nM | Moderate Antagonist | |
| 58 other GPCRs | Various | Minimal Activity | - | ||
| Lorazepam | GABA-A Receptors | - | High Affinity | Agonist |
Table 2: Off-Target Activity of GPR68 Modulators. this compound demonstrates high selectivity for GPR68 over closely related proton-sensing GPCRs and other common drug targets. While it shows some activity at the 5-HT2B, MT1, and MT2 receptors, these are at significantly lower potencies compared to its effect on GPR68. Ogerin is also reported to be selective, with its most notable off-target activity being moderate antagonism at the adenosine A2A receptor. Lorazepam is a non-selective modulator, with its primary, high-affinity targets being GABA-A receptors, making it less suitable for studies requiring specific GPR68 modulation.
GPR68 Signaling Pathways
GPR68 is known to couple to multiple G protein families, leading to the activation of diverse downstream signaling cascades. Understanding these pathways is essential for interpreting the effects of its modulators.
Caption: GPR68 Signaling Pathways.
GPR68 activation can lead to:
-
Gs-pathway: Stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA), which in turn can phosphorylate transcription factors like CREB.
-
Gq/11-pathway: Activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and subsequent release of intracellular calcium (Ca²⁺).
-
G12/13-pathway: Activation of the small GTPase RhoA, which is involved in regulating the actin cytoskeleton.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize GPR68 modulators.
Experimental Workflow for Selectivity Screening
Caption: Workflow for GPR68 Modulator Selectivity Screening.
GPR68 cAMP Accumulation Assay (HTRF)
This protocol is designed to measure the potentiation of proton-induced cAMP production by a GPR68 PAM in a high-throughput format.
Materials:
-
HEK293 cells stably expressing human GPR68
-
Assay buffer (e.g., HBSS supplemented with 20 mM HEPES, pH 7.4)
-
Test compounds (this compound, ogerin, lorazepam) and control vehicle (DMSO)
-
Forskolin (positive control for adenylyl cyclase activation)
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
384-well white microplates
Procedure:
-
Cell Plating: Seed GPR68-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add 5 µL of assay buffer with a specific pH (e.g., pH 7.0 to activate GPR68).
-
Add 5 µL of the test compound dilutions.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add 5 µL of the HTRF cAMP kit's d2-labeled cAMP conjugate.
-
Add 5 µL of the HTRF cAMP kit's cryptate-labeled anti-cAMP antibody.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665/620) and normalize the data. Determine the EC50 values for the potentiation of the proton-induced cAMP response.
GPR68 Intracellular Calcium Mobilization Assay (FLIPR)
This protocol measures the ability of GPR68 modulators to potentiate proton-induced intracellular calcium release.
Materials:
-
CHO or HEK293 cells stably expressing human GPR68
-
Assay buffer (e.g., HBSS supplemented with 20 mM HEPES, pH 7.4)
-
FLIPR Calcium Assay Kit (e.g., from Molecular Devices)
-
Test compounds (this compound, ogerin, lorazepam) and control vehicle (DMSO)
-
96- or 384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating: Seed GPR68-expressing cells into microplates and incubate overnight.
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's protocol.
-
Remove the culture medium and add the dye solution to the cells.
-
Incubate for 1 hour at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer at a specific pH (e.g., pH 7.0).
-
FLIPR Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the reading to establish a baseline fluorescence.
-
The instrument will automatically add the test compounds to the cell plate.
-
Continue to record the fluorescence signal for 2-3 minutes to capture the calcium transient.
-
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data and calculate the EC50 values for the potentiation of the proton-induced calcium response.
Conclusion
The available data strongly support the characterization of This compound as a highly selective and potent positive allosteric modulator of GPR68. Its selectivity profile, particularly when compared to the non-selective nature of lorazepam, makes it a superior tool for investigating the specific roles of GPR68 in health and disease. While ogerin also demonstrates selectivity, the more extensive characterization of this compound's off-target profile provides a higher degree of confidence in its use as a specific GPR68 probe. Researchers should carefully consider the data presented in this guide when selecting a GPR68 modulator to ensure the validity and specificity of their experimental findings.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanical and chemical activation of GPR68 probed with a genetically encoded fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased signaling of the proton-sensing receptor OGR1 by benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lorazepam Treatment May Be Linked to Worse Outcomes for Pancreatic Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
Validating GPR68 as a Drug Target: A Comparative Guide to MS48107 and Alternative Tools
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), has emerged as a promising therapeutic target for a range of pathologies, including cancer, inflammation, and fibrosis.[1][2] Its role as a proton sensor, responding to changes in extracellular pH, positions it as a key regulator in the tumor microenvironment and other acidic disease states.[2][3] Validating GPR68's potential in specific disease contexts requires robust and reliable tools. This guide provides a comprehensive comparison of MS48107, a potent and selective positive allosteric modulator (PAM) of GPR68, with other available pharmacological and genetic tools for GPR68 target validation.
Small Molecule Modulators for GPR68 Validation
The primary tools for pharmacological validation of GPR68 are small molecule modulators that can either enhance or inhibit its activity. This compound represents a significant advancement in this area due to its high potency and selectivity.[4]
Comparison of GPR68 Small Molecule Modulators
| Tool | Type | Potency | Selectivity | Key Features |
| This compound | Positive Allosteric Modulator (PAM) | Δlog(αβ/Kb) = 1.52 (33-fold > ogerin) | High selectivity over other proton-sensing GPCRs (GPR4, GPR65) and a panel of 48 other common drug targets. | Bioavailable and brain-penetrant in mice, making it suitable for in vivo studies. |
| Ogerin | Positive Allosteric Modulator (PAM) | pEC50 = 6.83 | Selective for GPR68 over GPR4 and GPR65. Moderate antagonist effect on A2A (Ki=220 nM) and 5-HT2B (Ki=736 nM) receptors. | First-generation GPR68 PAM; useful for in vitro and in vivo studies, but less potent than this compound. |
| Lorazepam | Positive Allosteric Modulator (PAM) | Activates GPR68 in the low micromolar range. | Non-selective; also a well-known agonist of the GABA-A receptor. | A readily available benzodiazepine that can potentiate GPR68 activation under acidic conditions. |
| Ogremorphin | Inhibitor/Antagonist | LC50 = 0.42-2.7 µM in glioblastoma cells. | Specificity for GPR68 has been demonstrated, though comprehensive selectivity profiling is less extensive than for PAMs. | A first-in-class inhibitor of GPR68 that can induce ferroptosis in cancer cells. |
Genetic Tools for GPR68 Validation
Genetic approaches provide an alternative and often complementary strategy to pharmacological modulation for target validation.
| Tool | Method | Key Findings and Utility |
| GPR68 Knockout (KO) Mice | Gene knockout | GPR68 KO mice are viable and fertile with generally mild phenotypes under normal conditions. They exhibit altered responses to acidic conditions and mechanical stress, impacting processes like blood pressure regulation, bone remodeling, and immune response. These models are invaluable for studying the systemic and long-term consequences of GPR68 deletion. |
| siRNA-mediated Knockdown | Gene silencing | Transient reduction of GPR68 expression allows for the study of its role in specific cell types and pathways. Knockdown of GPR68 has been shown to diminish low pH-induced production of IL-6 in pancreatic cancer-associated fibroblasts and reduce the survival of lung and pancreatic cancer cells. |
Experimental Protocols
GPR68 Signaling Pathway
GPR68 activation by protons (low pH) leads to the coupling of multiple G protein signaling pathways, primarily Gαq/11 and Gαs. This initiates downstream cascades that regulate a variety of cellular functions.
Experimental Workflow for GPR68 Validation
The following workflow outlines a typical process for validating the role of GPR68 in a specific cellular context using this compound.
siRNA-Mediated Knockdown of GPR68 in A549 Cells
This protocol provides a general guideline for the transient knockdown of GPR68 in A549 human lung carcinoma cells. Optimization of siRNA concentration and transfection reagent may be necessary for other cell types.
Materials:
-
A549 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
GPR68-specific siRNA and non-targeting control siRNA (20 µM stocks)
-
6-well plates
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Seeding: The day before transfection, seed A549 cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation (per well):
-
Dilute 5 µL of Lipofectamine RNAiMAX in 120 µL of Opti-MEM. Incubate for 5 minutes at room temperature.
-
In a separate tube, dilute 1.5 µL of 20 µM GPR68 siRNA (final concentration 50 nM) or non-targeting control siRNA in 120 µL of Opti-MEM.
-
Combine the diluted siRNA with the diluted Lipofectamine RNAiMAX (total volume ~250 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the media from the A549 cells.
-
Add 2.25 mL of fresh, antibiotic-free complete growth medium to each well.
-
Add the 250 µL of siRNA-lipid complex dropwise to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Isolate total RNA using a suitable kit.
-
Perform quantitative real-time PCR (qRT-PCR) to determine the relative mRNA expression of GPR68 in cells transfected with GPR68 siRNA compared to the non-targeting control. A knockdown efficiency of ≥70% is generally considered successful.
-
Gs Signaling (cAMP) Functional Assay in HEK293T Cells
This protocol describes a method to measure GPR68-mediated cAMP production in transiently transfected HEK293T cells using a bioluminescent reporter assay (e.g., GloSensor™ cAMP Assay).
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
GPR68 expression plasmid and GloSensor™-22F cAMP plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
384-well white, clear-bottom plates
-
CO2-independent medium containing 10% FBS and GloSensor™ cAMP Reagent
-
This compound and other test compounds
-
Forskolin (positive control)
Procedure:
-
Transfection: Co-transfect HEK293T cells with the GPR68 expression plasmid and the GloSensor™-22F cAMP plasmid according to the transfection reagent manufacturer's protocol.
-
Cell Plating: 24 hours post-transfection, detach the cells and resuspend them in complete growth medium. Plate the cells in 384-well plates at a density of approximately 15,000 cells per well in 40 µL. Incubate for at least 6 hours.
-
GloSensor™ Reagent Loading: Remove the growth medium and add 20 µL of CO2-independent medium containing the GloSensor™ cAMP Reagent to each well. Incubate at room temperature for 2 hours in the dark.
-
Compound Addition: Prepare serial dilutions of this compound and other test compounds in an appropriate assay buffer at different pH values (e.g., pH 7.4 and a more acidic pH like 6.8). Add 10 µL of the compound dilutions to the respective wells.
-
Signal Measurement: Measure luminescence at various time points using a plate reader to determine the kinetic response of cAMP production.
-
Data Analysis: Normalize the data to a vehicle control and plot concentration-response curves to determine the EC50 values for the test compounds.
Gq Signaling (Calcium Flux) Functional Assay
This protocol outlines a method for measuring intracellular calcium mobilization upon GPR68 activation using a fluorescent plate reader (e.g., FLIPR).
Materials:
-
HEK293 cells stably expressing GPR68 (or transiently transfected)
-
Complete growth medium
-
384-well black, clear-bottom plates
-
FLIPR Calcium 6 Assay Kit (or similar)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and other test compounds
-
ATP or carbachol (positive control for endogenous purinergic or muscarinic receptors)
Procedure:
-
Cell Plating: Seed GPR68-expressing HEK293 cells into 384-well plates and allow them to attach and grow overnight.
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the kit manufacturer's instructions.
-
Remove the growth medium from the cells and add an equal volume of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
-
Assay on FLIPR:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Program the instrument to measure a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
The instrument will then add the test compounds (at various concentrations and pH values) to the cell plate.
-
Continue to record the fluorescence signal for several minutes to capture the calcium transient.
-
-
Data Analysis: The change in fluorescence intensity over time is indicative of intracellular calcium mobilization. Analyze the data to determine the concentration-response relationship and EC50 values for the test compounds.
Conclusion
The validation of GPR68 as a drug target is a critical step in the development of novel therapeutics. This compound stands out as a superior tool for this purpose due to its high potency, selectivity, and in vivo applicability. By comparing its effects with those of other pharmacological modulators and genetic tools, researchers can build a strong and comprehensive validation package for GPR68 in their specific disease models. The experimental protocols provided in this guide offer a starting point for these investigations, enabling a deeper understanding of GPR68 biology and its therapeutic potential.
References
- 1. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR68: An Emerging Drug Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of MS48107 and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of MS48107 and its analogs as positive allosteric modulators (PAMs) of G protein-coupled receptor 68 (GPR68). The data presented is derived from a comprehensive study aimed at optimizing the ogerin scaffold, which led to the discovery of the potent and selective GPR68 PAM, this compound.[1][2][3] This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and drug development efforts in this area.
Comparative Analysis of Allosteric Activity
This compound (compound 71) emerged from a systematic SAR study of the ogerin scaffold, demonstrating a 33-fold increase in allosteric activity compared to the parent compound.[1][2] The SAR study focused on modifications at three key regions of the ogerin molecule: the aminotriazine core, the benzyl alcohol moiety, and the benzylamine moiety. The following tables summarize the quantitative data from these modifications, highlighting the impact of different substituents on the allosteric modulatory activity at GPR68.
Data Presentation
Table 1: SAR of the Aminotriazine Core
| Compound | R¹ | R² | -log(KB) | log(α) | log(β) | log(αβ/KB) |
| 5 | H | CH₃ | 4.58 ± 0.08 | 0.82 ± 0.10 | 0.12 ± 0.03 | 5.52 ± 0.04 |
| 6 | H | C₂H₅ | 4.67 ± 0.07 | 0.85 ± 0.09 | 0.10 ± 0.02 | 5.62 ± 0.05 |
| 7 | CH₃ | CH₃ | < 3.5 | - | - | Inactive |
| 10 (core) | Pyrimidine | - | < 3.5 | - | - | Inactive |
Data extracted from the primary literature. KB represents the allosteric binding affinity, α represents the cooperativity in binding affinity, and β represents the cooperativity in efficacy.
Table 2: SAR of the Benzyl Alcohol Moiety (Substitutions on the Phenyl Ring)
| Compound | Substitution | -log(KB) | log(α) | log(β) | log(αβ/KB) | |---|---|---|---|---|---|---| | 1 (Ogerin) | 2-CH₂OH | 4.35 ± 0.08 | 0.81 ± 0.10 | 0.15 ± 0.03 | 5.31 ± 0.05 | | 22 | 3-F | 4.12 ± 0.09 | 0.75 ± 0.11 | 0.10 ± 0.04 | 4.97 ± 0.06 | | 23 | 4-F | 4.45 ± 0.07 | 0.88 ± 0.09 | 0.13 ± 0.02 | 5.46 ± 0.05 | | 25 | 6-F | 3.69 ± 0.12 | 1.15 ± 0.14 | 0.35 ± 0.05 | 5.19 ± 0.03 | | 71 (this compound) | 2-CH₂OH, 4-Cl | 5.25 ± 0.06 | 1.25 ± 0.08 | 0.33 ± 0.03 | 6.83 ± 0.04 |
Data extracted from the primary literature.
Table 3: SAR of the Benzylamine Moiety (Linker Length)
| Compound | Linker (n) | -log(KB) | log(α) | log(β) | log(αβ/KB) | |---|---|---|---|---|---|---| | 60 | 0 | 3.92 ± 0.10 | 0.78 ± 0.12 | 0.11 ± 0.04 | 4.81 ± 0.07 | | 61 | 1 | 4.50 ± 0.09 | 0.95 ± 0.11 | 0.18 ± 0.03 | 5.63 ± 0.06 | | 62 | 2 | 4.75 ± 0.07 | 1.05 ± 0.09 | 0.22 ± 0.02 | 6.02 ± 0.05 | | 63 | 3 | 4.98 ± 0.06 | 1.15 ± 0.08 | 0.28 ± 0.03 | 6.41 ± 0.05 |
Data extracted from the primary literature.
Experimental Protocols
The primary assay used to determine the allosteric activity of this compound and its analogs was the GloSensor™ cAMP Assay. This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger in Gs-coupled GPCR signaling.
GloSensor™ cAMP Assay for GPR68 PAM Activity
1. Cell Culture and Transfection:
- HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are transiently transfected with a GPR68 expression plasmid and the pGloSensor™-22F cAMP plasmid using a suitable transfection reagent.
2. Assay Procedure:
- Transfected cells are seeded into 384-well white, clear-bottom microplates.
- The following day, the culture medium is replaced with CO₂-independent medium containing 2% GloSensor™ cAMP Reagent.
- The plate is incubated at room temperature for 2 hours to allow for reagent equilibration.
- A baseline luminescence reading is taken.
- Test compounds (analogs of this compound) are added to the wells at various concentrations.
- The plate is incubated for 15-30 minutes at room temperature.
- Proton concentration-response curves are generated by adding varying concentrations of a proton source (e.g., buffered acidic solutions) in the absence and presence of the test compounds.
- Luminescence is measured using a plate reader.
3. Data Analysis:
- The data is analyzed using a standard allosteric operational model in GraphPad Prism to determine the allosteric parameters: -log(KB), log(α), and log(β).
Visualizations
Signaling Pathway and Experimental Workflow
To better understand the biological context and experimental approach, the following diagrams illustrate the GPR68 signaling pathway and the SAR experimental workflow.
Caption: GPR68 Signaling Pathway.
Caption: SAR Experimental Workflow.
References
- 1. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of MS48107's Allosteric Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MS48107, a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), with its parent compound, ogerin, and other analogs. The presented data is sourced from the seminal study by Yu et al. (2019) in the Journal of Medicinal Chemistry, which details the discovery and characterization of this compound.[1][2][3]
GPR68, also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor implicated in a variety of physiological and pathological processes, including pH homeostasis, inflammation, and tumor growth.[1] Allosteric modulators like this compound offer a nuanced approach to targeting this receptor by fine-tuning its response to the endogenous ligand (protons) rather than directly activating or inhibiting it.
Comparative Analysis of Allosteric Activity
This compound was developed through a comprehensive structure-activity relationship (SAR) study based on the scaffold of ogerin, the first-discovered small-molecule PAM for GPR68.[1] The key parameters defining the allosteric activity of these compounds are summarized in the table below. The data reveals that this compound exhibits a 33-fold increase in overall allosteric activity compared to ogerin.
| Compound | Allosteric Activity (log(αβ/KB)) | Allosteric Affinity (-log(KB)) | Affinity Cooperativity (log(α)) | Efficacy Cooperativity (log(β)) |
| This compound (Compound 71) | 6.83 ± 0.05 | 4.81 ± 0.08 | 1.67 ± 0.10 | 0.35 ± 0.03 |
| Ogerin (Compound 1) | 5.31 ± 0.05 | 4.75 ± 0.05 | 0.35 ± 0.06 | 0.21 ± 0.02 |
| Compound 23 | 5.43 ± 0.04 | 4.88 ± 0.04 | 0.31 ± 0.05 | 0.24 ± 0.02 |
| Compound 25 | 5.19 ± 0.03 | 3.69 ± 0.12 | 1.15 ± 0.14 | 0.35 ± 0.03 |
Data sourced from Yu et al., 2019. Allosteric parameters were determined using a Gs-cAMP functional assay in HEK293 cells stably expressing human GPR68.
GPR68 Signaling Pathway and Allosteric Modulation
The following diagram illustrates the canonical GPR68 signaling pathway upon activation by protons and its positive allosteric modulation by compounds like this compound.
Experimental Protocols
The allosteric activity of this compound and its analogs was rigorously characterized using a cell-based functional assay. The following provides a detailed methodology based on the work of Yu et al., 2019.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells were used.
-
Transfection: Cells were stably transfected with a plasmid encoding human GPR68.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Gs-cAMP Functional Assay:
-
Principle: This assay measures the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a second messenger produced upon the activation of the Gs alpha subunit of the G protein coupled to GPR68.
-
Procedure:
-
HEK293-hGPR68 cells were seeded into 384-well plates.
-
The cells were then incubated with varying concentrations of the test compounds (e.g., this compound, ogerin) or vehicle control.
-
A range of proton concentrations (achieved by adjusting the pH of the assay buffer) were then added to the wells.
-
The intracellular cAMP levels were measured using a commercial cAMP assay kit (e.g., LANCE Ultra cAMP kit).
-
-
Data Analysis: The resulting concentration-response curves for protons in the absence and presence of the allosteric modulators were fitted to the allosteric operational model to determine the allosteric parameters: KB (allosteric ligand's equilibrium dissociation constant), α (cooperativity factor for agonist affinity), and β (cooperativity factor for agonist efficacy).
Experimental Workflow
The logical flow of the experimental process to determine and verify the allosteric activity of a compound like this compound is depicted in the diagram below.
Selectivity Profile
An important aspect of a valuable chemical probe is its selectivity. This compound was profiled against a panel of closely related proton-sensing GPCRs and other common drug targets. It demonstrated high selectivity for GPR68, with no significant activity at GPR4 and GPR65. While it showed moderate binding affinity for the 5-HT2B receptor (Ki = 219 nM) and weak agonist activity at MT1 and MT2 receptors, its potent allosteric modulation of GPR68 remains its primary and most significant pharmacological action.
References
- 1. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of MS48107 and Ogerin, Positive Allosteric Modulators of GPR68
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of MS48107 and its predecessor, ogerin, both positive allosteric modulators (PAMs) of the G protein-coupled receptor 68 (GPR68). GPR68, a proton-sensing receptor, is implicated in a variety of physiological and pathological processes, making it an attractive target for therapeutic intervention. This document summarizes key experimental data, details relevant methodologies, and visualizes the associated signaling pathways to aid researchers in the selection and application of these valuable chemical tools.
In Vitro Efficacy and Selectivity: A Head-to-Head Comparison
This compound was developed through a structure-activity relationship (SAR) study based on the ogerin scaffold, resulting in a significantly more potent and selective GPR68 PAM.[1][2][3][4] Quantitative analysis reveals a 33-fold increase in the allosteric activity of this compound compared to ogerin.[1]
| Parameter | This compound | Ogerin | Reference |
| GPR68 Allosteric Activity | 33-fold > Ogerin | Baseline | |
| GPR68 Potentiation (pEC50) | Not explicitly stated | 6.83 | |
| Off-Target Binding (5-HT2B Ki) | 219 nM | Not explicitly stated | |
| Off-Target Activity (5-HT2B) | Weak antagonist (Ki = 310 nM) | Not explicitly stated | |
| Off-Target Binding (A2A Ki) | Not explicitly stated | 220 nM (moderate antagonist) | |
| Off-Target Activity (MT1 Receptor) | Weak full agonist (EC50 = 320 nM) | Not explicitly stated | |
| Off-Target Activity (MT2 Receptor) | Weak partial agonist (EC50 = 540 nM) | Not explicitly stated |
In Vivo Profile: Bioavailability and Pharmacological Effects
In vivo studies in mice have demonstrated that this compound is bioavailable and can readily cross the blood-brain barrier. Ogerin has also been shown to be active in vivo, notably affecting hippocampal-associated memory.
| Parameter | This compound | Ogerin | Reference |
| Administration Route | Intraperitoneal (i.p.) | Not explicitly stated (in vivo activity demonstrated) | |
| Dose | 25 mg/kg | 10 mg/kg (single dose) | |
| Plasma Exposure (0.5h) | > 10 µM | Not available | |
| Brain Exposure (0.5h) | > 10 µM | Not available | |
| Duration of High Exposure | Maintained for 2 hours | Not available | |
| In Vivo Effect | Not explicitly stated | Suppressed recall in fear conditioning |
GPR68 Signaling Pathways
GPR68 is known to couple to multiple G protein families, including Gs, Gq, Gi, and G12/13, leading to the activation of diverse downstream signaling cascades.
Experimental Workflow: In Vitro vs. In Vivo
The evaluation of GPR68 modulators involves a tiered approach, beginning with in vitro characterization and progressing to in vivo validation.
Experimental Protocols
Gs-Coupled cAMP Accumulation Assay
This assay measures the ability of a compound to potentiate proton-induced activation of the Gs signaling pathway, leading to the production of cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing human GPR68.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH adjusted as required).
-
Test compounds (this compound, ogerin) dissolved in DMSO.
-
cAMP assay kit (e.g., HTRF-based or ELISA-based).
-
384-well white microplates.
Procedure:
-
Cell Plating: Seed GPR68-expressing HEK293 cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay: a. Remove the culture medium from the wells and add assay buffer with varying pH levels (e.g., pH 7.4, 7.0, 6.8) containing the test compounds. b. Incubate for 30 minutes at 37°C. c. Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the concentration-response curves and determine the EC50 values for proton-induced cAMP production in the presence and absence of the test compounds. The potentiation can be quantified by the leftward shift of the proton EC50 curve.
FLIPR Tetra Membrane Potential Assay
This assay can be used to assess GPR68 activation through Gq-mediated calcium mobilization by measuring changes in membrane potential.
Materials:
-
CHO or HEK293 cells stably expressing GPR68.
-
Cell culture medium.
-
FLIPR Membrane Potential Assay Kit.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Test compounds.
-
384-well black-walled, clear-bottom microplates.
-
FLIPR Tetra instrument.
Procedure:
-
Cell Plating: Plate cells in 384-well plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the FLIPR Membrane Potential Assay Kit's dye loading solution to each well. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare compound plates with serial dilutions of the test compounds in assay buffer at acidic pH to stimulate GPR68.
-
Assay: a. Place both the cell plate and the compound plate into the FLIPR Tetra instrument. b. Initiate the assay protocol, which includes a baseline reading followed by the addition of the test compounds and subsequent kinetic reading of the fluorescence signal.
-
Data Analysis: Analyze the kinetic fluorescence data to determine the change in membrane potential in response to the compounds.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure to determine the plasma and brain concentrations of a test compound after administration.
Materials:
-
Male Swiss Albino mice (or other appropriate strain).
-
Test compound (this compound) formulated for intraperitoneal (i.p.) injection.
-
Dosing vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
Tissue homogenization equipment.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Dosing: Administer a single i.p. injection of the test compound at the desired dose (e.g., 25 mg/kg for this compound).
-
Sample Collection: At various time points post-injection (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via retro-orbital bleeding or cardiac puncture. Euthanize the animals and harvest the brains.
-
Sample Processing: a. Centrifuge the blood samples to separate the plasma. b. Homogenize the brain tissue in a suitable buffer.
-
Bioanalysis: Extract the compound from the plasma and brain homogenates and quantify the concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma and brain concentration-time profiles and calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Analysis of MS48107: A Potent GPR68 Positive Allosteric Modulator and its Impact on Downstream Signaling
This guide provides a detailed comparison of MS48107, a potent and selective positive allosteric modulator (PAM) of G protein-coupled receptor 68 (GPR68), with other known modulators. It focuses on the effects these compounds have on the downstream signaling pathways of GPR68, supported by experimental data and detailed protocols for researchers in pharmacology and drug development.
G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor activated by decreases in extracellular pH.[1] It is involved in a multitude of physiological and pathological processes, including inflammation, cancer progression, and neuronal function.[2][3] GPR68 can couple to a variety of G proteins, including Gs, Gq, Gi, and G12/13, allowing it to trigger diverse intracellular signaling cascades.[4] The development of selective pharmacological tools is crucial to dissecting these pathways and evaluating GPR68 as a therapeutic target.
This compound has emerged as a superior chemical probe for studying GPR68. It is an ogerin-based derivative with significantly enhanced potency and favorable pharmacokinetic properties, including bioavailability and brain penetration.[4] This guide will compare the effects of this compound on GPR68 signaling with the first-generation PAM, ogerin, and other relevant compounds.
Comparative Performance of GPR68 Modulators
This compound acts as a positive allosteric modulator, meaning it enhances the receptor's response to its endogenous agonist, protons (H⁺). Its primary documented effect is the potentiation of the Gs-cAMP pathway. Recent evidence also implicates its role in activating the pro-survival PI3K/Akt pathway. In contrast, other modulators may exhibit different potency or biased signaling.
Table 1: Quantitative Comparison of GPR68 Modulators
| Compound | Type | Target | Potency / Activity | Key Findings |
|---|---|---|---|---|
| This compound | Positive Allosteric Modulator (PAM) | GPR68 | 33-fold higher allosteric activity than ogerin | Potently enhances proton-induced Gs-cAMP signaling. Activates the PI3K/Akt/Nrf2 pathway, protecting against ferroptosis. High selectivity and brain-penetrant. |
| Ogerin | Positive Allosteric Modulator (PAM) | GPR68 | pEC₅₀ = 6.83 | First-in-class GPR68 PAM. Exhibits biased agonism, potentiating cAMP production (Gs) while reducing Ca²⁺ signals (Gq). |
| Lorazepam | Positive Allosteric Modulator (PAM) | GPR68 | Micromolar range activity | Clinically approved benzodiazepine found to activate GPR68 and protect against ferroptosis via the PI3K/Akt pathway. |
| Ogremorphin (OGM) | Inhibitor / Antagonist | GPR68 | Not specified | Inhibits GPR68 activity and can induce ferroptosis in certain cancer cells. Used to negate the protective effects of GPR68 activators. |
Downstream Signaling Pathways Modulated by this compound
GPR68's activation by acidic pH triggers multiple signaling cascades. This compound significantly amplifies the receptor's sensitivity to proton activation, primarily influencing the Gs and PI3K/Akt pathways.
-
Gs/cAMP/PKA Pathway : The most characterized effect of this compound is its potentiation of the Gs-protein-mediated pathway. Activation of Gs leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB. This pathway is crucial in processes like learning and memory.
-
Gq/PLC/Ca²⁺ Pathway : GPR68 is known to couple to Gq proteins, which activate phospholipase C (PLC). PLC cleaves PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). While this is a known GPR68 pathway, ogerin has been shown to be a biased modulator that reduces Ca²⁺ signaling. Specific data on how this compound influences the Gq pathway is less established compared to its effect on Gs.
-
PI3K/Akt/Nrf2 Pathway : A recent study has uncovered a novel role for GPR68 activation by this compound in cell survival. Pharmacological activation of GPR68 with this compound was shown to robustly enhance Akt phosphorylation and the nuclear translocation of Nrf2, a key transcription factor in the antioxidant response. This activation of the PI3K/Akt-Nrf2 axis provides strong protection against ferroptosis, a form of iron-dependent cell death.
Experimental Protocols
Reproducible and rigorous experimental design is essential for studying GPCR signaling. Below are detailed methodologies for key assays used to characterize the activity of this compound.
Protocol 1: GloSensor™ cAMP Assay for Gs Pathway Activation
This protocol is used to measure changes in intracellular cAMP levels following GPR68 activation, as described in the characterization of this compound.
Objective: To quantify the potentiation of proton-induced cAMP production by this compound in cells expressing GPR68.
Materials:
-
HEK293T cells
-
GPR68 expression plasmid
-
pGloSensor™-22F cAMP plasmid (Promega)
-
Transfection reagent (e.g., Lipofectamine)
-
Assay buffer (e.g., HBSS) with varying pH levels (e.g., pH 8.0 to 6.6)
-
This compound and other test compounds
-
GloSensor™ cAMP Reagent (Promega)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media until they reach 80-90% confluency.
-
Co-transfect the cells with the GPR68 expression plasmid and the pGloSensor™-22F cAMP plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Plate the transfected cells into white, opaque 96-well plates and incubate for 24-48 hours.
-
-
Assay Preparation:
-
Prepare serial dilutions of this compound and any comparators (e.g., ogerin) in assay buffer.
-
Prepare assay buffers with a range of pH values to create a proton concentration curve.
-
Dissolve the GloSensor™ cAMP Reagent in assay buffer.
-
-
Measurement:
-
Remove culture media from the cells and wash once with assay buffer (pH 7.4).
-
Add the GloSensor™ cAMP Reagent to each well and incubate for 2 hours at room temperature, protected from light.
-
Add the test compounds (e.g., this compound) at various concentrations to the wells and incubate for 15 minutes.
-
Measure baseline luminescence using a luminometer.
-
Stimulate the cells by adding the pH-adjusted assay buffers.
-
Immediately begin kinetic luminescence readings for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the luminescent signal.
-
Normalize the data to the vehicle control.
-
Plot the proton concentration-response curves in the absence and presence of this compound.
-
Analyze the data using a standard allosteric operational model in software like GraphPad Prism to determine potency (EC₅₀) and cooperativity.
-
Protocol 2: Western Blot for Akt Phosphorylation
This protocol is adapted from methodologies used to study the PI3K/Akt pathway.
Objective: To detect the increase in phosphorylated Akt (p-Akt) as an indicator of PI3K/Akt pathway activation by this compound.
Materials:
-
PC12 cells or other relevant cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to desired confluency.
-
Treat cells with this compound at various concentrations and time points. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the antibody for total Akt as a loading control.
-
Quantify band intensities using software like ImageJ. Normalize the p-Akt signal to the total Akt signal.
-
References
- 1. mdpi.com [mdpi.com]
- 2. GPR68: An Emerging Drug Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR68 deletion impairs hippocampal long-term potentiation and passive avoidance behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of MS48107
The proper disposal of the G protein-coupled receptor 68 (GPR68) positive allosteric modulator, MS48107, is critical for maintaining laboratory safety and ensuring environmental protection. Adherence to established protocols is necessary for compliance with regulatory standards. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals on the safe handling and disposal of this chemical.
Pre-Disposal Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment of this compound is essential. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound (CAS: 2375070-79-2; Formula: C23H20FN5O2) is not publicly available, general principles of chemical waste management should be strictly followed.[1][2] Key information to be sourced from the SDS includes physical and chemical properties, health and environmental hazards, and protective measures.[1]
General Characteristics of this compound:
-
Chemical Nature: A potent and selective positive allosteric modulator of GPR68.[2][3] It is a complex organic molecule.
-
Physical State: Typically supplied as a solid.
-
Solubility: Soluble in solvents such as DMSO.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling and disposing of this compound. This includes, but is not limited to:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste unless explicitly stated otherwise in the manufacturer's SDS.
Experimental Protocol: Chemical Waste Disposal
Objective: To safely collect, label, and prepare this compound waste for disposal by a licensed waste management company.
Materials:
-
Designated hazardous waste container (compatible with the chemical)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
-
Spill containment materials
Methodology:
-
Segregation: Do not mix this compound waste with other chemical waste streams to prevent unintended reactions. Keep solid and liquid waste in separate, designated containers.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed polyethylene bag and then into a designated solid waste container.
-
Collect solutions of this compound in a leak-proof, screw-capped container. Check the SDS for any specific container material requirements.
-
-
Labeling: All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The CAS number: 2375070-79-2
-
The composition of the waste, including any solvents and their approximate concentrations.
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Handle with Care").
-
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the waste through a licensed and reputable hazardous waste disposal company. Do not discharge this compound or its solutions to sewer systems.
Quantitative Data Summary
For laboratory settings, tracking chemical waste is crucial for regulatory compliance and safety. The following table provides a template for summarizing key quantitative data related to this compound waste.
| Parameter | Specification |
| Waste Type | Solid, Liquid (specify solvent, e.g., DMSO) |
| Container Type | Leak-proof, chemically compatible |
| Maximum Storage Time | As per institutional and local regulations |
| Disposal Route | Licensed hazardous waste contractor |
Visualizing the Disposal Workflow
To ensure clarity in the disposal process, the following diagrams illustrate the decision-making and procedural workflows.
Caption: Decision workflow for classifying this compound waste.
Caption: Step-by-step operational plan for this compound disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
